molecular formula C11H15BrN2O2 B1338672 2-(N-BOC-N-methylamino)-5-bromopyridine CAS No. 227939-01-7

2-(N-BOC-N-methylamino)-5-bromopyridine

Cat. No.: B1338672
CAS No.: 227939-01-7
M. Wt: 287.15 g/mol
InChI Key: YHTZSPWLJTZRDM-UHFFFAOYSA-N
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Description

2-(N-BOC-N-methylamino)-5-bromopyridine is a useful research compound. Its molecular formula is C11H15BrN2O2 and its molecular weight is 287.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHTZSPWLJTZRDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80458469
Record name tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227939-01-7
Record name tert-Butyl (5-bromopyridin-2-yl)methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80458469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a key building block in the development of novel pharmaceuticals. This document provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support reproducibility and scalability.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the bromination of 2-aminopyridine. The resulting 2-amino-5-bromopyridine undergoes methylation, followed by the protection of the secondary amine with a di-tert-butyl dicarbonate (BOC) group to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Methylation cluster_2 Step 3: BOC Protection A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Phenyltrimethylammonium tribromide, CH2Cl2 or CHCl3 C 2-Amino-5-bromopyridine D 5-Bromo-N-methylpyridin-2-amine C->D NaH, Methyl Iodide, DMF E 5-Bromo-N-methylpyridin-2-amine F 2-(N-BOC-N-methylamino) -5-bromopyridine E->F (BOC)2O, NaH(TMS)2, THF

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine

This procedure outlines the bromination of 2-aminopyridine to yield 2-amino-5-bromopyridine.[1][2]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (9.4 g, 0.1 mol) and dichloromethane (300 mL).

  • Add phenyltrimethylammonium tribromide (37.6 g, 0.1 mol) to the stirring solution.

  • Stir the reaction mixture at 30°C for 2 hours.

  • Wash the mixture with a saturated sodium chloride solution (40 mL).

  • Separate the organic layer and wash it with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude product.

  • Recrystallize the crude product from benzene to afford 2-amino-5-bromopyridine as a yellow solid.

Synthesis of 5-Bromo-N-methylpyridin-2-amine

This protocol describes the methylation of 2-amino-5-bromopyridine.[3]

Materials:

  • 2-Amino-5-bromopyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dry N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • 5% Ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of NaH (0.44 g, 11 mmol) in dry DMF (40 mL), add 2-amino-5-bromopyridine (1.73 g, 10 mmol) in portions over 5-10 minutes.

  • Stir the resulting mixture for 15 minutes.

  • Add methyl iodide (0.61 mL, 10 mmol) at once.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo.

  • Dilute the residue with 5% NH₄Cl solution (30 mL) and extract with CH₂Cl₂.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography on silica gel (3% MeOH/CH₂Cl₂) to obtain 5-bromo-2-(methylamino)pyridine.

Synthesis of this compound

This procedure is adapted from the BOC protection of a similar compound and outlines the final step in the synthesis.[4]

Materials:

  • 5-Bromo-N-methylpyridin-2-amine

  • Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaH(TMS)₂, 1 M solution in THF)

  • Di-tert-butyl dicarbonate ((BOC)₂O)

Procedure:

  • Dissolve 5-bromo-N-methylpyridin-2-amine in THF.

  • Cool the solution to 0°C.

  • Add sodium bis(trimethylsilyl)amide solution dropwise.

  • After stirring for 5 minutes at 0°C, add di-tert-butyl dicarbonate in several portions.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by chromatography to yield this compound.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps.

StepStarting MaterialProductReagentsSolventYield (%)Reference
12-Aminopyridine2-Amino-5-bromopyridinePhenyltrimethylammonium tribromideDichloromethane75[2]
12-Aminopyridine2-Amino-5-bromopyridinePhenyltrimethylammonium tribromideChloroform78-81[1][2]
12-Aminopyridine2-Amino-5-bromopyridineAcetic anhydride, Br₂, NaOH-66.5[5]
22-Amino-5-bromopyridine5-Bromo-N-methylpyridin-2-amineNaH, Methyl iodideDMF32[3]

Note: The yield for Step 3 is not explicitly reported in the searched literature for this specific substrate and will be dependent on the specific reaction conditions and purification.

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted below.

Experimental_Workflow cluster_prep Starting Material Preparation cluster_step1 Step 1: Bromination cluster_step2 Step 2: Methylation cluster_step3 Step 3: BOC Protection prep_reagents Prepare Reagents and Solvents reaction1 React 2-Aminopyridine with Phenyltrimethylammonium tribromide prep_reagents->reaction1 workup1 Aqueous Workup and Extraction reaction1->workup1 purification1 Recrystallization workup1->purification1 product1 Isolate 2-Amino-5-bromopyridine purification1->product1 reaction2 React 2-Amino-5-bromopyridine with NaH and Methyl Iodide product1->reaction2 workup2 Quench and Extract reaction2->workup2 purification2 Flash Chromatography workup2->purification2 product2 Isolate 5-Bromo-N-methylpyridin-2-amine purification2->product2 reaction3 React 5-Bromo-N-methylpyridin-2-amine with (BOC)2O product2->reaction3 workup3 Aqueous Workup and Extraction reaction3->workup3 purification3 Chromatography workup3->purification3 final_product This compound purification3->final_product

Caption: Experimental workflow for the synthesis.

References

An In-depth Technical Guide to the Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the synthetic protocol for 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is a multi-step process involving the bromination of 2-aminopyridine, followed by N-methylation and subsequent protection of the secondary amine with a tert-butoxycarbonyl (BOC) group.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved in three sequential steps, starting from the commercially available 2-aminopyridine.

  • Bromination: The first step involves the regioselective bromination of 2-aminopyridine at the 5-position of the pyridine ring to yield 2-amino-5-bromopyridine.

  • N-Methylation: The resulting 2-amino-5-bromopyridine is then methylated on the primary amino group to form the secondary amine, 5-bromo-2-(methylamino)pyridine.

  • BOC Protection: Finally, the secondary amine of 5-bromo-2-(methylamino)pyridine is protected with a di-tert-butyl dicarbonate ((Boc)₂O) to afford the target compound, this compound.

Synthesis_Pathway A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination (NBS or Phenyltrimethylammonium tribromide) C 5-Bromo-2-(methylamino)pyridine B->C N-Methylation (Methyl Iodide) D This compound C->D BOC Protection ((Boc)₂O, Base)

Caption: Synthetic pathway for this compound.

Experimental Protocols

This protocol describes the bromination of 2-aminopyridine using phenyltrimethylammonium tribromide.[1][2]

Materials:

  • 2-Aminopyridine

  • Phenyltrimethylammonium tribromide

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Benzene (for recrystallization)

  • Ice water

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Condensing reflux pipe

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and condensing reflux pipe, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 mL of dichloromethane.

  • To the stirred solution, add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide.

  • Stir the mixture at 30°C for 2 hours.

  • After the reaction is complete, wash the mixture with 40 mL of a saturated sodium chloride solution.

  • Separate the organic layer using a separatory funnel and wash it 2-3 times with 20 mL of water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain an oily residue.

  • Cool the residue with ice water and add water to precipitate the solid crude product.

  • Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid.

This protocol details the N-methylation of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dry N,N-Dimethylformamide (DMF)

  • Methyl iodide (CH₃I)

  • 5% Ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Vacuum evaporator

  • Chromatography column

Procedure:

  • To a suspension of 0.44 g (11 mmol) of NaH (60% dispersion in mineral oil) in 40 mL of dry DMF, add 1.73 g (10 mmol) of solid 2-amino-5-bromopyridine in portions over 5-10 minutes, allowing gas evolution to subside between additions.

  • Stir the resulting amber mixture for 15 minutes.

  • Add 0.61 mL (10 mmol) of methyl iodide all at once.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture in vacuo.

  • Dilute the residue with 30 mL of 5% NH₄Cl solution and extract with CH₂Cl₂.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate.

  • Purify the product by flash chromatography on silica gel.

This protocol outlines the BOC protection of the secondary amine.[3][4][5][6]

Materials:

  • 5-Bromo-2-(methylamino)pyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Water

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Dissolve the 5-bromo-2-(methylamino)pyridine (1.0 equivalent) in dichloromethane or tetrahydrofuran.

  • Add triethylamine (1.1 equivalents) or a catalytic amount of DMAP to the solution.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction with water.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Amino-5-bromopyridine

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mol)Mass/VolumeYield (%)Reference
2-AminopyridineC₅H₆N₂94.120.19.4 g-[1][2]
Phenyltrimethylammonium tribromideC₉H₁₄Br₃N375.930.137.6 g-[1][2]
DichloromethaneCH₂Cl₂84.93-300 mL-[1][2]
2-Amino-5-bromopyridineC₅H₅BrN₂173.01-8.1 g75[2]

Table 2: Synthesis of 5-Bromo-2-(methylamino)pyridine

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass/VolumeYield (%)Reference
2-Amino-5-bromopyridineC₅H₅BrN₂173.01101.73 g-
Sodium Hydride (60%)NaH24.00110.44 g-
Methyl IodideCH₃I141.94100.61 mL-
5-Bromo-2-(methylamino)pyridineC₆H₇BrN₂187.04--Not Specified

Table 3: Synthesis of this compound

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Molar RatioNotes
5-Bromo-2-(methylamino)pyridineC₆H₇BrN₂187.041.0Starting material
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.251.1BOC protecting agent[3]
TriethylamineC₆H₁₅N101.191.1Base[3]
This compoundC₁₁H₁₅BrN₂O₂287.15-Final product

Logical Workflow Diagram

The following diagram illustrates the logical workflow of the entire synthesis process, from starting materials to the final purified product.

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: BOC Protection start1 Start: 2-Aminopyridine react1 React with Phenyltrimethylammonium tribromide in CH₂Cl₂ start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Recrystallization workup1->purify1 product1 Product: 2-Amino-5-bromopyridine purify1->product1 react2 React with NaH and Methyl Iodide in DMF product1->react2 workup2 Aqueous Workup & Extraction react2->workup2 purify2 Column Chromatography workup2->purify2 product2 Product: 5-Bromo-2-(methylamino)pyridine purify2->product2 react3 React with (Boc)₂O and Base in CH₂Cl₂ product2->react3 workup3 Aqueous Workup & Extraction react3->workup3 purify3 Column Chromatography workup3->purify3 final_product Final Product: this compound purify3->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Preparation of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in medicinal chemistry and drug development. This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Overview of the Synthetic Strategy

The preparation of this compound is most effectively achieved through a two-step process commencing with the readily available starting material, 2-amino-5-bromopyridine. The synthetic route involves:

  • BOC Protection: The primary amino group of 2-amino-5-bromopyridine is first protected with a tert-butoxycarbonyl (BOC) group to form tert-butyl (5-bromopyridin-2-yl)carbamate. This step prevents undesired side reactions during the subsequent methylation.

  • N-Methylation: The resulting N-BOC protected intermediate is then N-methylated to yield the final product, this compound.

This strategy offers a controlled and efficient method for the synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate

This procedure details the protection of the primary amine of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
2-Amino-5-bromopyridineC₅H₅BrN₂173.01
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.25
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11
Sodium bis(trimethylsilyl)amide (NaHMDS)C₆H₁₈NNaSi₂183.37
Ethyl acetate (EtOAc)C₄H₈O₂88.11
Saturated Sodium Chloride Solution (Brine)NaCl58.44
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04
Deionized WaterH₂O18.02
1N Hydrochloric Acid (HCl)HCl36.46

Experimental Procedure:

  • To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL) in a round-bottom flask, add sodium bis(trimethylsilyl)amide (NaHMDS) as a 1 M solution in THF (105 mL, 105 mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at 0 °C for 5 minutes.

  • Add di-tert-butyl dicarbonate (12 g, 55 mmol) to the reaction mixture in several portions.

  • Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Dilute the reaction mixture with water (60 mL) and neutralize to a pH of 7-8 by the dropwise addition of ice-cold 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium chloride solution (brine).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford tert-butyl (5-bromopyridin-2-yl)carbamate as an off-white solid.

Quantitative Data:

ParameterValueReference
Yield85%[1]
Purity>95% (by LC/MS)[1]
Step 2: Synthesis of this compound

This procedure describes the N-methylation of the BOC-protected amine to yield the final product.

Reaction Scheme:

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )
tert-Butyl (5-bromopyridin-2-yl)carbamateC₁₀H₁₃BrN₂O₂273.13
Sodium Hydride (NaH), 60% dispersion in mineral oilNaH24.00
Methyl Iodide (CH₃I)CH₃I141.94
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09
Diethyl EtherC₄H₁₀O74.12
Saturated Ammonium Chloride Solution (NH₄Cl)NH₄Cl53.49
Deionized WaterH₂O18.02
Saturated Sodium Chloride Solution (Brine)NaCl58.44
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37

Experimental Procedure:

  • To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data:

ParameterValue
Expected Yield70-80%
Purity>98%

Visualizing the Workflow

The following diagrams illustrate the logical progression of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: BOC Protection cluster_step2 Step 2: N-Methylation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine BOC_Protection BOC Protection (Boc)2O, NaHMDS, THF 2-Amino-5-bromopyridine->BOC_Protection tert-Butyl (5-bromopyridin-2-yl)carbamate tert-Butyl (5-bromopyridin-2-yl)carbamate BOC_Protection->tert-Butyl (5-bromopyridin-2-yl)carbamate Intermediate tert-Butyl (5-bromopyridin-2-yl)carbamate N_Methylation N-Methylation NaH, CH3I, DMF Intermediate->N_Methylation Final_Product This compound N_Methylation->Final_Product

Caption: Synthetic workflow for the preparation of this compound.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Starting Material add_reagents Add Reagents start->add_reagents stir Stir at Defined Temperature add_reagents->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Silica Gel Chromatography dry->chromatography end Isolated Product chromatography->end

Caption: General experimental workflow for each synthetic step.

Conclusion

The described two-step synthesis provides a clear and reproducible pathway for the preparation of this compound. By following the detailed protocols, researchers can reliably synthesize this important intermediate for its application in various research and development endeavors, particularly in the field of medicinal chemistry. The provided quantitative data and workflow diagrams serve as a practical guide for the successful execution of this synthesis.

References

In-Depth Technical Guide: 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-BOC-N-methylamino)-5-bromopyridine, also known by its IUPAC name tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a pyridine ring substituted with a bromine atom and a BOC-protected secondary amine, makes it a versatile building block for the synthesis of more complex molecules. The presence of the bromine atom allows for various cross-coupling reactions, while the protected amine group offers a site for further functionalization after deprotection. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 227939-01-7[1][2][3]
Molecular Formula C₁₁H₁₅BrN₂O₂[1][2][3]
Molecular Weight 287.15 g/mol [2][3]
Appearance Solid (form may vary)
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Structure:

Caption: Chemical structure of this compound.

Spectral Data

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the methyl group protons, and the tert-butyl protons of the BOC group. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyridine ring, the methyl group, the tert-butyl group, and the carbonyl carbon of the BOC protecting group.

  • IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the C-Br bond, the aromatic C-H and C=C/C=N bonds of the pyridine ring, and the strong carbonyl (C=O) stretch of the carbamate group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

Synthesis of this compound:

A plausible synthetic route to this compound involves a two-step process starting from 2-amino-5-bromopyridine.

Step 1: N-BOC Protection of 2-Amino-5-bromopyridine

  • Materials: 2-amino-5-bromopyridine, Di-tert-butyl dicarbonate (Boc₂O), and a suitable solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)), and a base (e.g., triethylamine or DMAP).

  • Procedure: 2-amino-5-bromopyridine is dissolved in the chosen solvent, and the base is added. Boc₂O is then added portion-wise to the solution, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product, tert-butyl (5-bromopyridin-2-yl)carbamate, is isolated and purified, typically by extraction and column chromatography.

Step 2: N-Methylation

  • Materials: tert-butyl (5-bromopyridin-2-yl)carbamate, a methylating agent (e.g., methyl iodide), a strong base (e.g., sodium hydride), and an anhydrous aprotic solvent (e.g., THF or DMF).

  • Procedure: The BOC-protected amine from Step 1 is dissolved in the anhydrous solvent under an inert atmosphere. The strong base is added to deprotonate the carbamate nitrogen, followed by the addition of the methylating agent. The reaction is stirred until completion. Work-up involves quenching the reaction, extraction, and purification by column chromatography to yield the final product, this compound.

G Start 2-Amino-5-bromopyridine Step1 N-BOC Protection (Boc₂O, Base) Start->Step1 Intermediate tert-Butyl (5-bromopyridin-2-yl)carbamate Step1->Intermediate Step2 N-Methylation (Base, Methylating Agent) Intermediate->Step2 Product This compound Step2->Product

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is largely dictated by the pyridine ring, the bromine substituent, and the protected amino group.

  • Cross-Coupling Reactions: The bromine atom at the 5-position of the pyridine ring is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse compound libraries for drug screening.

  • Deprotection and Further Functionalization: The BOC group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal the secondary methylamino group. This free amine can then be further functionalized through acylation, alkylation, or other amine-related chemistries to build more complex molecular architectures.

The structural motifs present in this compound are found in numerous biologically active compounds. The bromopyridine core is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of pharmacological activities. The ability to selectively functionalize this molecule at two different positions makes it a valuable intermediate in the synthesis of potential therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases.

G Core This compound Reaction1 Cross-Coupling Reactions (e.g., Suzuki, Heck) Core->Reaction1 Pd-catalyzed Reaction2 BOC Deprotection Core->Reaction2 Acidic Conditions Product1 Functionalization at C5 Reaction1->Product1 Intermediate 2-(Methylamino)-5-bromopyridine Reaction2->Intermediate Reaction3 Further N-Functionalization Intermediate->Reaction3 Product2 Diverse Amine Derivatives Reaction3->Product2

Caption: Reactivity and functionalization pathways.

Conclusion

This compound is a strategically important building block for the synthesis of novel organic compounds with potential applications in drug discovery and development. Its well-defined reactive sites allow for selective and diverse chemical modifications. This guide provides foundational knowledge for researchers and scientists working with this versatile compound, though further experimental validation of its properties and reactivity is encouraged.

References

An In-depth Technical Guide to 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 227939-01-7

This technical guide provides a comprehensive overview of 2-(N-BOC-N-methylamino)-5-bromopyridine, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages established chemical principles and data from structurally related molecules to provide insights into its properties, synthesis, and potential applications.

Chemical Properties and Data

This compound, also known as tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, is a halogenated pyridine derivative. The presence of the bromine atom at the 5-position and the N-BOC-N-methylamino group at the 2-position makes it a valuable intermediate for introducing a substituted aminopyridine moiety into more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 227939-01-7[1]
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [1]
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents such as methanol, chloroform, and ethyl acetate. Slightly soluble in water.[2][3]Inferred from 2-amino-5-bromopyridine
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory practice

Synthesis and Experimental Protocols

A plausible synthetic approach is the BOC protection of 2-amino-5-bromopyridine, followed by N-methylation.

Experimental Protocol: Synthesis of 2-(BOC-amino)-5-bromopyridine (Intermediate)

This protocol is based on a known procedure for the BOC protection of 2-amino-5-bromopyridine.[4]

Materials:

  • 2-amino-5-bromopyridine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) solution (e.g., 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 2-amino-5-bromopyridine in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium bis(trimethylsilyl)amide in THF to the reaction mixture.

  • After stirring for a short period at 0 °C, add di-tert-butyl dicarbonate to the mixture.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the careful addition of water and neutralize the mixture with 1N HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 2-(BOC-amino)-5-bromopyridine.

The subsequent N-methylation of 2-(BOC-amino)-5-bromopyridine would then yield the final product, this compound. This step typically involves a strong base (e.g., sodium hydride) and a methylating agent (e.g., methyl iodide) in an anhydrous aprotic solvent.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the bromopyridine core. The bromine atom at the 5-position is susceptible to displacement through various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of drug discovery, this reaction allows for the introduction of aryl, heteroaryl, or alkyl groups at the 5-position of the pyridine ring. The general applicability of Suzuki-Miyaura coupling to bromopyridines suggests that this compound would be a suitable substrate.[5]

The BOC-protected and N-methylated amino group at the 2-position can modulate the electronic properties of the pyridine ring and can be deprotected in a later synthetic step if a free secondary amine is required for further functionalization or as a key pharmacophoric feature.

Visualizations

Logical Relationship in Synthesis

The following diagram illustrates a potential synthetic pathway for this compound, highlighting its role as a key intermediate.

synthesis_pathway A 2-Amino-5-bromopyridine B 2-(BOC-amino)-5-bromopyridine A->B Boc₂O, Base C This compound B->C Base, CH₃I

Caption: Plausible synthetic route to the target compound.

Experimental Workflow: Application in Suzuki-Miyaura Coupling

This diagram outlines a general experimental workflow for utilizing this compound in a Suzuki-Miyaura cross-coupling reaction, a common application for such building blocks in drug discovery.

suzuki_workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Reaction Mixture A->F B Boronic Acid/Ester B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) D->F E Solvent (e.g., Dioxane, Toluene) E->F G Heating / Stirring F->G H Work-up & Purification (e.g., Extraction, Chromatography) G->H I Coupled Product H->I

Caption: General workflow for Suzuki-Miyaura coupling.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds like 2-amino-5-bromopyridine are known to be irritants.[2] Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively documented, building block in medicinal chemistry. Its structure allows for the strategic introduction of a protected and methylated aminopyridine moiety into target molecules, primarily through cross-coupling reactions at the bromine-substituted position. While detailed experimental protocols and quantitative data for this specific compound are sparse, its synthesis and reactivity can be reliably inferred from the well-established chemistry of its structural components. This guide provides a foundational understanding for researchers looking to incorporate this versatile intermediate into their synthetic strategies for the development of novel therapeutics.

References

Technical Data Summary: 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides the calculated molecular weight for 2-(N-BOC-N-methylamino)-5-bromopyridine, a compound relevant to researchers and professionals in the field of drug development and chemical synthesis.

Molecular Composition and Weight

The molecular formula for this compound is C11H15BrN2O2. The molecular weight is determined by the sum of the atomic weights of its constituent atoms.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC1112.011132.121
HydrogenH151.00815.120
BromineBr179.904[1][2]79.904[1][2]
NitrogenN214.007[3][4][5]28.014
OxygenO215.999[6][7][8]31.998
Total 287.157

The calculated molecular weight for this compound is 287.157 g/mol . This value is crucial for stoichiometric calculations in chemical reactions and for the characterization of the compound.

Logical Workflow for Molecular Weight Calculation

The process for determining the molecular weight of a chemical compound is systematic and follows a clear logical progression. This can be visualized as a straightforward workflow.

Molecular Weight Calculation Workflow A Identify Chemical Compound: This compound B Determine Molecular Formula: C11H15BrN2O2 A->B C Identify Constituent Elements: Carbon, Hydrogen, Bromine, Nitrogen, Oxygen B->C D Obtain Standard Atomic Weights C->D E Count Atoms of Each Element C->E F Calculate Total Mass for Each Element D->F E->F G Sum Elemental Masses F->G H Final Molecular Weight: 287.157 g/mol G->H

Molecular Weight Calculation Workflow

References

An In-depth Technical Guide to tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and predicted analytical data for tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate. This compound is a potentially valuable building block in medicinal chemistry and drug discovery, serving as a scaffold for the synthesis of more complex molecules. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogues to provide a robust framework for its preparation and characterization.

Chemical Structure and Properties

tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate is a carbamate-protected aminopyridine derivative. The structure features a pyridine ring substituted with a bromine atom at the 5-position and a nitrogen atom at the 2-position. This nitrogen is further substituted with a methyl group and a tert-butoxycarbonyl (Boc) protecting group.

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 289.15 g/mol
Appearance Expected to be a solid
Solubility Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.
LogP ~2.5 - 3.5 (Estimated)

Proposed Synthetic Pathway

The synthesis of tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate can be envisioned through a two-step process starting from commercially available 2-amino-5-bromopyridine. The proposed pathway involves an initial N-methylation of the primary amine followed by the protection of the resulting secondary amine with a tert-butoxycarbonyl (Boc) group.

G A 2-Amino-5-bromopyridine B 2-(Methylamino)-5-bromopyridine A->B  Methylating Agent (e.g., CH3I)    Base (e.g., NaH)    Solvent (e.g., THF)   C tert-butyl N-(5-bromopyridin-2-yl)-N-methylcarbamate B->C  Di-tert-butyl dicarbonate ((Boc)2O)    Base (e.g., Et3N, DMAP)    Solvent (e.g., CH2Cl2)  

In-Depth Technical Guide: Spectral and Synthetic Overview of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data and synthetic approaches for the versatile building block, 2-(N-BOC-N-methylamino)-5-bromopyridine. This compound, also known as tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the fragmented nature of publicly available data, this guide consolidates known information to facilitate its use in research and development.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a foundational understanding of the molecule.

PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₂[1]
Molecular Weight 287.15 g/mol [2]
CAS Number 227939-01-7[1]
Appearance Solid (form may vary)

Spectral Data

While a complete set of publicly available experimental spectra is limited, the following tables present the expected and reported spectral characteristics for this compound and its structural analogs. This data is crucial for the identification and characterization of the compound.

¹H NMR Spectroscopy

No complete experimental ¹H NMR data for this compound was found in the public domain. The following table provides predicted chemical shifts based on the analysis of structurally similar compounds.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.3Doublet1HH-6 (Pyridine)
~ 7.8Doublet of Doublets1HH-4 (Pyridine)
~ 7.4Doublet1HH-3 (Pyridine)
~ 3.4Singlet3HN-CH₃
~ 1.5Singlet9HC(CH₃)₃ (BOC)
¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 154C=O (BOC)
~ 153C-2 (Pyridine)
~ 148C-6 (Pyridine)
~ 141C-4 (Pyridine)
~ 118C-5 (Pyridine)
~ 112C-3 (Pyridine)
~ 82C(CH₃)₃ (BOC)
~ 36N-CH₃
~ 28C(CH₃)₃ (BOC)
Mass Spectrometry

The mass spectrum provides critical information for confirming the molecular weight and isotopic distribution of the compound.

m/z ValueIonDescription
287/289[M]⁺Molecular ion peak showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).
231/233[M - C₄H₈]⁺Loss of isobutylene from the BOC group.
187/189[M - C₅H₉O₂]⁺Loss of the entire BOC group.
172/174[M - C₅H₉O₂ - CH₃]⁺Loss of the BOC group and the N-methyl group.
Infrared (IR) Spectroscopy

The IR spectrum helps identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~ 2980-2930Medium-StrongC-H stretching (alkyl)
~ 1725StrongC=O stretching (carbamate)
~ 1580, 1470MediumC=C and C=N stretching (pyridine ring)
~ 1370, 1390MediumC-H bending (tert-butyl)
~ 1150StrongC-O stretching (carbamate)
~ 820StrongC-H out-of-plane bending (substituted pyridine)
~ 600MediumC-Br stretching

Experimental Protocols

A detailed, verified experimental protocol for the synthesis of this compound is not available in the public literature. However, a general synthetic approach can be inferred from standard organic chemistry procedures for the N-methylation and N-BOC protection of aminopyridines.

Synthesis of 2-(N-Methylamino)-5-bromopyridine
  • Starting Material: 2-Amino-5-bromopyridine.

  • N-Formylation: The amino group is first protected, for example, by reacting 2-amino-5-bromopyridine with ethyl formate in the presence of a base to form the N-formyl derivative.

  • Reduction: The formyl group is then reduced to a methyl group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF, diethyl ether).

  • Work-up and Purification: The reaction is carefully quenched, followed by an aqueous work-up and extraction with an organic solvent. The crude product is then purified by column chromatography.

Synthesis of this compound
  • Starting Material: 2-(N-Methylamino)-5-bromopyridine.

  • BOC Protection: The secondary amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is washed with aqueous solutions to remove the base and any water-soluble byproducts. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.

molecular_structure cluster_pyridine Pyridine Ring cluster_substituents Substituents N1 N C2 C N1->C2 C3 C C2->C3 N_methylamino N(CH₃)BOC C2->N_methylamino C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 Br Br C5->Br C6->N1

Caption: Molecular structure of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Analysis start 2-Amino-5-bromopyridine step1 N-Methylation start->step1 intermediate 2-(N-Methylamino)-5-bromopyridine step1->intermediate step2 N-BOC Protection intermediate->step2 product This compound step2->product purification Purification (Column Chromatography) product->purification nmr NMR Spectroscopy (¹H, ¹³C) ms Mass Spectrometry ir IR Spectroscopy purification->nmr purification->ms purification->ir

Caption: General workflow for the synthesis and analysis of the target compound.

References

Technical Guide: ¹H NMR Analysis of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-(N-BOC-N-methylamino)-5-bromopyridine, a key building block in medicinal chemistry and drug discovery. The following sections detail the predicted ¹H NMR data, a standard experimental protocol for acquiring such data, and a visualization of the molecule's structure and proton network.

¹H NMR Data Summary

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on established chemical shift principles and data from analogous structures. The spectrum is typically recorded in deuterated chloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ) (ppm)IntegrationMultiplicityCoupling Constant (J) (Hz)Proton Assignment
~8.351Hd~2.4H-6
~7.751Hdd~8.8, 2.4H-4
~7.201Hd~8.8H-3
3.253Hs-N-CH₃
1.509Hs-C(CH₃)₃ (BOC)

Experimental Protocol

A standard protocol for the acquisition of a ¹H NMR spectrum for this compound is outlined below.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), unless the spectrometer is calibrated to the residual solvent peak.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • Solvent: CDCl₃

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 3-4 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak of CDCl₃ (7.26 ppm).

  • Integrate the signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to assign the signals to the respective protons in the molecule.

Structural Visualization and Proton Coupling Network

The following diagram, generated using the DOT language, illustrates the chemical structure of this compound and highlights the key through-bond couplings between the aromatic protons.

Caption: Structure and key proton couplings of this compound.

A Technical Guide to the ¹³C NMR Spectroscopy of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 2-(N-BOC-N-methylamino)-5-bromopyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents predicted chemical shifts based on the analysis of structurally similar molecules. It also includes a comprehensive experimental protocol for acquiring high-quality ¹³C NMR spectra for this and related pyridine derivatives.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in Table 1. These predictions are derived from empirical data of analogous compounds, including substituted bromopyridines and N-BOC protected amines.[1][2][3][4][5] The numbering of the carbon atoms corresponds to the molecular structure depicted in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (Proton Decoupled)Rationale for Prediction
C2153-158Singlet (Quaternary)Expected to be downfield due to the electronegative nitrogen atom of the pyridine ring and the attached N-BOC-N-methylamino group.
C3108-112Singlet (CH)Shielded relative to other pyridine carbons, influenced by the adjacent amino substituent.
C4140-145Singlet (CH)Expected to be in the typical aromatic region for pyridines.
C5115-120Singlet (Quaternary)Directly attached to the bromine atom, causing a downfield shift compared to an unsubstituted carbon, but potentially shielded by the amino group at C2.
C6148-152Singlet (CH)Downfield shift due to the adjacent ring nitrogen.
C=O (BOC)152-155Singlet (Quaternary)Characteristic chemical shift for the carbonyl carbon in a BOC protecting group.[3]
C(CH₃)₃ (BOC)80-83Singlet (Quaternary)Typical chemical shift for the quaternary carbon of the tert-butyl group in a BOC moiety.
C(CH₃)₃ (BOC)28-30Singlet (CH₃)Characteristic chemical shift for the methyl carbons of the tert-butyl group in a BOC moiety.
N-CH₃35-40Singlet (CH₃)Expected chemical shift for a methyl group attached to a nitrogen atom.

Molecular Structure and Carbon Numbering

The logical relationship between the carbon atoms and their predicted chemical shifts can be visualized through the following molecular structure diagram.

Figure 1: Molecular structure of this compound with carbon numbering.

Experimental Protocol for ¹³C NMR Spectroscopy

This section outlines a detailed methodology for acquiring high-quality ¹³C NMR spectra for pyridine derivatives such as this compound.[1]

1. Sample Preparation

  • Sample Weighing: Accurately weigh 20-30 mg of the compound for ¹³C NMR analysis into a clean, dry NMR tube.

  • Solvent Selection: Choose a suitable deuterated solvent that ensures complete dissolution of the sample. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[6]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).[7]

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

  • Probe Tuning: Tune and match the NMR probe to the ¹³C frequency.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

3. Data Acquisition Parameters

  • Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30') is typically used.

  • Acquisition Time (AQ): Set to 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, especially quaternary carbons.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.[8]

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0 ppm.

Workflow for ¹³C NMR Analysis

The following diagram illustrates the general workflow from sample preparation to spectral analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (20-30 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tuning, Locking, Shimming) transfer->setup acquire Acquire Data (Set Parameters, Run Scans) setup->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process reference Reference Spectrum (to TMS) process->reference assign Peak Assignment & Interpretation reference->assign

Figure 2: Experimental workflow for ¹³C NMR analysis.

References

Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in pharmaceutical and organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and logical process visualizations.

Synthetic Strategy Overview

The most common and efficient synthetic route to this compound initiates from the commercially available starting material, 2-aminopyridine. The overall synthesis is a three-step process:

  • Bromination: Regioselective bromination of 2-aminopyridine at the 5-position to yield 2-amino-5-bromopyridine.

  • N-Methylation: Introduction of a methyl group to the amino function of 2-amino-5-bromopyridine to form 2-(methylamino)-5-bromopyridine.

  • N-BOC Protection: Protection of the secondary amine with a di-tert-butyl dicarbonate (Boc) group to afford the final product, this compound.

An alternative, though less direct, pathway involves the initial N-BOC protection of 2-aminopyridine, followed by bromination and subsequent N-methylation. However, the former route is generally preferred due to better control of regioselectivity and fewer potential side reactions.

Detailed Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is a critical first step.[1] Several methods exist for the bromination of 2-aminopyridine, with a common approach utilizing phenyltrimethylammonium tribromide as the brominating agent in a suitable solvent.[2][3]

Reaction Scheme:

2-aminopyridine 2-Aminopyridine 2-amino-5-bromopyridine 2-Amino-5-bromopyridine 2-aminopyridine->2-amino-5-bromopyridine phenyltrimethylammonium_tribromide Phenyltrimethylammonium tribromide phenyltrimethylammonium_tribromide->2-amino-5-bromopyridine chloroform Chloroform chloroform->2-amino-5-bromopyridine Solvent 2-amino-5-bromopyridine 2-Amino-5-bromopyridine 2-methylamino-5-bromopyridine 2-(Methylamino)-5-bromopyridine 2-amino-5-bromopyridine->2-methylamino-5-bromopyridine methylating_agent Methylating Agent (e.g., Methyl iodide) methylating_agent->2-methylamino-5-bromopyridine base Base (e.g., NaH) base->2-methylamino-5-bromopyridine solvent Solvent (e.g., THF) solvent->2-methylamino-5-bromopyridine 2-methylamino-5-bromopyridine 2-(Methylamino)-5-bromopyridine final_product This compound 2-methylamino-5-bromopyridine->final_product boc_anhydride Di-tert-butyl dicarbonate ((Boc)2O) boc_anhydride->final_product base Base (e.g., Triethylamine, DMAP) base->final_product solvent Solvent (e.g., Dichloromethane) solvent->final_product cluster_bromination Step 1: Bromination cluster_methylation Step 2: N-Methylation cluster_boc Step 3: N-BOC Protection start 2-Aminopyridine bromination Bromination with Phenyltrimethylammonium tribromide start->bromination workup1 Aqueous Workup & Extraction bromination->workup1 purification1 Recrystallization workup1->purification1 intermediate1 2-Amino-5-bromopyridine purification1->intermediate1 methylation N-Methylation with Methyl Iodide & NaH intermediate1->methylation workup2 Aqueous Workup & Extraction methylation->workup2 purification2 Column Chromatography workup2->purification2 intermediate2 2-(Methylamino)-5-bromopyridine purification2->intermediate2 boc_protection N-BOC Protection with (Boc)2O & Base intermediate2->boc_protection workup3 Aqueous Workup & Extraction boc_protection->workup3 purification3 Column Chromatography workup3->purification3 final_product This compound purification3->final_product

References

Technical Guide: A Proposed Synthetic Route for N-Methylation and BOC Protection of 2-amino-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive technical guide for the synthesis of tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate, a key intermediate for researchers, scientists, and professionals in drug development. The process involves a two-step synthetic sequence: the N-methylation of 2-amino-5-bromopyridine, followed by the tert-butyloxycarbonyl (BOC) protection of the resulting secondary amine. The protocols detailed herein are based on established chemical principles and analogous transformations reported in the scientific literature.

Overall Synthetic Scheme

The synthetic pathway begins with the starting material, 2-amino-5-bromopyridine, which is first N-methylated to yield (5-bromopyridin-2-yl)methylamine. This intermediate is then protected with a BOC group using di-tert-butyl dicarbonate (Boc₂O) to afford the final product, tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate.

Overall_Scheme cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: BOC Protection start 2-amino-5-bromopyridine intermediate (5-bromopyridin-2-yl)methylamine start->intermediate + NaH, then MeI final tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate intermediate_ref->final + Boc₂O, TEA

Caption: Overall two-step synthesis pathway.

Step 1: N-methylation of 2-amino-5-bromopyridine

The selective mono-methylation of the primary amino group of 2-amino-5-bromopyridine can be achieved using a strong base to deprotonate the amine, followed by quenching with an electrophilic methyl source like methyl iodide.

Experimental Protocol
  • Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-amino-5-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes.

  • Reaction : Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Methylation : Cool the reaction mixture back to 0 °C. Add methyl iodide (MeI, 1.1 eq) dropwise via the dropping funnel.

  • Completion : Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up : Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Data Summary: N-Methylation
ParameterValueNotes
Reagents
2-amino-5-bromopyridine1.0 eqStarting Material
Sodium Hydride (NaH)1.1 eqBase (60% dispersion in oil)
Methyl Iodide (MeI)1.1 eqMethylating Agent
Solvent Anhydrous THF
Conditions
Temperature0 °C to Room TemperatureControlled addition of reagents at low temp.
Reaction Time12 - 16 hoursMonitored by TLC
Work-up Aqueous quench, Ethyl Acetate Extraction
Purification Flash Column ChromatographySilica Gel
Typical Yield 50-70%Yields can vary based on reaction scale and purity.

Reaction Pathway: N-Methylation

N_Methylation reactant 2-amino-5-bromopyridine base 1) Sodium Hydride (NaH) in THF, 0°C reactant->base Deprotonation methyl_source 2) Methyl Iodide (MeI) 0°C to RT reactant->methyl_source Nucleophilic Attack product (5-bromopyridin-2-yl)methylamine methyl_source->product

Caption: N-methylation of 2-amino-5-bromopyridine.

Step 2: BOC Protection of (5-bromopyridin-2-yl)methylamine

The protection of the newly formed secondary amine is readily accomplished using di-tert-butyl dicarbonate (Boc₂O). The tert-butyloxycarbonyl (BOC) group is a common and robust protecting group for amines, stable to a wide range of conditions but easily removed with acid.[1][2]

Experimental Protocol
  • Preparation : Dissolve the N-methylated intermediate, (5-bromopyridin-2-yl)methylamine (1.0 eq), in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Addition of Base : Add triethylamine (TEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature. For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.[1][3]

  • BOC Anhydride Addition : Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture. The reaction is typically stirred at room temperature.[3]

  • Reaction Monitoring : Stir the reaction for 2-12 hours.[4] Monitor its progress by TLC until the starting material is consumed.

  • Work-up : Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction : Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[3] The crude residue can be purified by flash chromatography if necessary to yield tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate.

Data Summary: BOC Protection
ParameterValueNotes & References
Reagents
Substrate(5-bromopyridin-2-yl)methylamine (1.0 eq)Product from Step 1
Protecting AgentDi-tert-butyl dicarbonate (Boc₂O, 1.2 eq)
BaseTriethylamine (TEA, 1.5 eq)
Catalyst (optional)4-(Dimethylamino)pyridine (DMAP, 0.1 eq)For less reactive amines.[1]
Solvent Dichloromethane (DCM) or THF[4]
Conditions
TemperatureRoom Temperature[3]
Reaction Time2 - 12 hoursMonitored by TLC.[4]
Work-up NH₄Cl quench, Organic Extraction[3]
Purification Flash Column Chromatography (if needed)Silica Gel
Typical Yield 80-95%High yields are common for this reaction.[5][6]

Reaction Pathway: BOC Protection

BOC_Protection reactant (5-bromopyridin-2-yl)methylamine reagent Boc₂O, Triethylamine (TEA) in DCM, RT reactant->reagent Nucleophilic Acyl Substitution product tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate reagent->product

Caption: BOC protection of the secondary amine.

Consolidated Experimental Workflow

The entire process, from starting material to the final protected product, involves a sequence of reaction, work-up, and purification steps.

Experimental_Workflow start Start: 2-amino-5-bromopyridine step1_reaction Step 1: N-Methylation (NaH, MeI in THF) start->step1_reaction step1_workup Work-up & Purification (Quench, Extraction, Chromatography) step1_reaction->step1_workup intermediate Intermediate: (5-bromopyridin-2-yl)methylamine step1_workup->intermediate step2_reaction Step 2: BOC Protection (Boc₂O, TEA in DCM) intermediate->step2_reaction step2_workup Work-up & Purification (Quench, Extraction, Chromatography) step2_reaction->step2_workup final_product Final Product: tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate step2_workup->final_product

Caption: Consolidated experimental workflow.

References

Methodological & Application

Application Notes and Protocols for Cross-Coupling Reactions of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(N-BOC-N-methylamino)-5-bromopyridine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications. The methodologies described herein—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—offer efficient pathways for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Introduction to Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of complex molecular architectures from readily available starting materials. For derivatives of this compound, these reactions allow for the introduction of a wide range of substituents at the 5-position of the pyridine ring, a common scaffold in pharmaceutical agents. The N-BOC protecting group on the amino functionality enhances the stability and solubility of the substrate while preventing interference with the catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl compounds.

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9016~82
34-Methoxyphenylboronic acidPd(OAc)₂ (3)K₂CO₃Isopropanol/H₂O (2:1)8510~88
43-Thienylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)9018~75

Yields are estimated based on reactions with structurally similar aminobromopyridines and may vary for the specified substrate.[1][2][3][4]

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the corresponding arylboronic acid, and potassium phosphate.

  • Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).[2]

  • Stir the reaction mixture at 90 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 2-(N-BOC-N-methylamino) -5-bromopyridine Reaction_Vessel Reaction Mixture (Heated) Aryl_Halide->Reaction_Vessel Boronic_Acid Arylboronic Acid (R-B(OH)₂) Boronic_Acid->Reaction_Vessel Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₃PO₄) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Product 5-Aryl-2-(N-BOC-N-methylamino) -pyridine Reaction_Vessel->Product Work-up & Purification

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. It is a highly versatile method for the synthesis of arylamines from aryl halides.[5]

Quantitative Data
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (5)dppp (5)NaOt-BuToluene8014~93
2PiperidinePd₂(dba)₃ (2)XPhos (4)NaOt-BuToluene10012~90
3AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene10018~85
4CyclopropylaminePd(OAc)₂ (5)dppp (10)NaOt-BuToluene8014~55

Yields are estimated based on reactions with structurally similar bromopyridines and may vary for the specified substrate.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2-5 mol%)

  • Phosphine ligand (e.g., XPhos, dppp) (4-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere.

  • Add this compound to the flask.

  • Seal the flask and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours. Monitor the reaction by TLC or LC-MS.[6]

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with ethyl acetate, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 2-(N-BOC-N-methylamino) -5-bromopyridine Reaction_Vessel Reaction Mixture (Heated) Aryl_Halide->Reaction_Vessel Amine Amine (R₂NH) Amine->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction_Vessel Base Base (e.g., NaOt-Bu) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel Product 5-Amino-2-(N-BOC-N-methylamino) -pyridine Reaction_Vessel->Product Work-up & Purification

Caption: General workflow for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8]

Quantitative Data
EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF1003~96
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃NTHF2516~90
31-HexynePd(PPh₃)₄ (5)CuI (10)Et₃NTHF2516~85
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃NTHF2516~90

Yields are estimated based on reactions with structurally similar aminobromopyridines and may vary for the specified substrate.[9][10][11]

Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, Pd(PPh₃)₄) (2.5-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium catalyst and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent and stir for 15 minutes.

  • Add this compound, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C) for 3-16 hours. Monitor the reaction progress by TLC or LC-MS.[10]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Aryl_Halide 2-(N-BOC-N-methylamino) -5-bromopyridine Reaction_Vessel Reaction Mixture Aryl_Halide->Reaction_Vessel Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction_Vessel Pd_Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Cu_Catalyst Cu(I) Co-catalyst (CuI) Cu_Catalyst->Reaction_Vessel Base Base (e.g., Et₃N) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Product 5-Alkynyl-2-(N-BOC-N-methylamino) -pyridine Reaction_Vessel->Product Work-up & Purification

Caption: General workflow for the Sonogashira cross-coupling reaction.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Palladium catalysts and phosphine ligands can be toxic and should be handled with care. Solvents are flammable and should be kept away from ignition sources. Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in medicinal chemistry. The presence of the N-BOC protecting group and the pyridine nitrogen introduces specific electronic and steric considerations that necessitate careful optimization of reaction conditions to achieve high yields and selectivity.

The reaction involves the coupling of an aryl halide (this compound) with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base.[1][3] The catalytic cycle is generally understood to proceed through oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to afford the desired N-arylated product and regenerate the Pd(0) catalyst.[3][4]

Data Presentation: Reaction Parameters and Outcomes

The following tables summarize typical reaction conditions and yields for the Buchwald-Hartwig amination of bromopyridine substrates with various amines. This data, extrapolated from closely related systems, serves as a strong starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterRecommended Conditions
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand Xantphos, BINAP, RuPhos, BrettPhos
Base NaOtBu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF
Temperature 80-110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Representative Examples with Various Amine Coupling Partners (Based on Analogs)

EntryAmineCatalyst System (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2), Xantphos (4)NaOtBu (1.4)Toluene10012~90
2AnilinePd(OAc)₂ (2), BINAP (3)Cs₂CO₃ (1.5)Dioxane11018~85
3BenzylaminePd₂(dba)₃ (1), RuPhos (2)K₂CO₃ (2.0)Toluene10016~88
4n-ButylaminePd(OAc)₂ (2), BrettPhos (4)NaOtBu (1.4)THF8024~92

Experimental Protocols

The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a secondary and a primary amine. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.

Protocol 1: Coupling with a Secondary Amine (e.g., Morpholine)

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).

  • Add anhydrous toluene via syringe, followed by the addition of morpholine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Coupling with a Primary Amine (e.g., Benzylamine)

Materials:

  • This compound (1.0 equiv)

  • Benzylamine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous Dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, cesium carbonate, Pd(OAc)₂, and BINAP to an oven-dried Schlenk tube containing a magnetic stir bar.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous dioxane, followed by benzylamine, via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Maintain the reaction at this temperature for 18-24 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by flash chromatography on silica gel.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying catalytic cycle.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Reagents: - this compound - Amine - Base - Pd Catalyst & Ligand inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent heat 4. Heat and Stir (80-110 °C) solvent->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Extraction and Washing cool->extract dry 8. Dry and Concentrate extract->dry purify 9. Purify (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 LₙPd(0) OA_complex [LₙPd(II)(Ar)(Br)] Pd0->OA_complex Oxidative Addition (Ar-Br) Amine_complex [LₙPd(II)(Ar)(NHR'R'')]⁺Br⁻ OA_complex->Amine_complex Ligand Exchange (+ HNR'R'') Amido_complex [LₙPd(II)(Ar)(NR'R'')] Amine_complex->Amido_complex Deprotonation (- H-Base⁺Br⁻) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols: 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-BOC-N-methylamino)-5-bromopyridine is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of complex heterocyclic molecules. Its structure, featuring a bromine atom at the 5-position and a BOC-protected secondary amine at the 2-position, offers two distinct and orthogonally reactive sites. This allows for sequential and controlled chemical modifications, making it an ideal starting material for constructing libraries of compounds for drug discovery, particularly in the development of targeted therapies like kinase inhibitors.

The pyridine core is a well-established pharmacophore that frequently interacts with the hinge region of kinase active sites.[1][2][3] The bromine atom serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties to explore the chemical space and optimize target binding.[1][4][5] The N-BOC-N-methylamino group provides a latent secondary amine, which, after deprotection, can be used for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.[6][7][8]

Core Applications in Medicinal Chemistry

The primary application of this compound is as a key intermediate in the synthesis of kinase inhibitors for oncology and other therapeutic areas. Kinase signaling pathways are frequently dysregulated in diseases like cancer, and small molecule inhibitors are a major class of therapeutic agents.[1][2]

Key Synthetic Advantages:

  • Sequential Functionalization: The bromine atom can be reacted first, for example, in a Suzuki or Buchwald-Hartwig coupling, while the amine remains protected.

  • Controlled Deprotection: The BOC group is stable to many reaction conditions but can be readily removed under acidic conditions, revealing the N-methylamino group for subsequent reactions.[6][9]

  • Structural Diversity: The ability to introduce a wide range of substituents at both the 5-position and the 2-position allows for the creation of large and diverse compound libraries for structure-activity relationship (SAR) studies.

Data Presentation: Representative Kinase Inhibitor Activity

While specific quantitative data for inhibitors directly synthesized from this compound is not publicly available, the following table summarizes the inhibitory activity of Pazopanib. Pazopanib is a multi-targeted tyrosine kinase inhibitor synthesized from a related bromopyridine precursor and is approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[3] This data illustrates the potential of kinase inhibitors derived from bromopyridine scaffolds.

CompoundTarget KinaseIC50 (nM)
PazopanibVEGFR110
PazopanibVEGFR230
PazopanibVEGFR347
PazopanibPDGFRα71
PazopanibPDGFRβ84
Pazopanibc-Kit74

Data sourced from reference[3].

Experimental Protocols

Herein are detailed, generalized methodologies for the key transformations involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a 5-aryl-2-(N-BOC-N-methylamino)pyridine derivative.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

  • Round bottom flask, condenser, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round bottom flask under an inert atmosphere, add this compound (1.0 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the flask.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 85-95°C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[5]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2-(N-BOC-N-methylamino)pyridine.

Protocol 2: N-BOC Deprotection

Objective: To deprotect the N-BOC group to yield the free secondary amine.

Materials:

  • 5-aryl-2-(N-BOC-N-methylamino)pyridine (from Protocol 1)

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane as solvent

  • Round bottom flask, magnetic stirrer

Procedure:

  • Dissolve the 5-aryl-2-(N-BOC-N-methylamino)pyridine in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.[6][9][10]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic workflow utilizing this compound to generate a final, functionalized molecule.

G A 2-(N-BOC-N-methylamino)- 5-bromopyridine B Suzuki Coupling (with R-B(OH)2) A->B C 5-Aryl Intermediate (BOC-protected) B->C D BOC Deprotection (Acidic Conditions) C->D E 5-Aryl-2-(methylamino)pyridine D->E F Further Functionalization (e.g., Amide Coupling) E->F G Final Product F->G

A generalized synthetic workflow using the target building block.
Targeted Signaling Pathway: VEGFR-2

Inhibitors synthesized from bromopyridine scaffolds often target key signaling pathways in cancer, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is critical for angiogenesis.[11][12][13]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Migration, Survival) ERK->Proliferation Translocates Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor Kinase Inhibitor (e.g., Pazopanib) Inhibitor->VEGFR2 Inhibits

The VEGFR-2 signaling pathway and its inhibition.

References

Synthesis of Substituted Pyridines from 2-(N-BOC-N-methylamino)-5-bromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to precisely functionalize the pyridine ring is therefore of paramount importance in drug discovery and development. This application note provides detailed protocols for the synthesis of a variety of substituted pyridines starting from the versatile building block, 2-(N-BOC-N-methylamino)-5-bromopyridine. The presence of the bromine atom at the 5-position allows for a range of cross-coupling reactions, while the N-BOC-N-methylamino group at the 2-position can be deprotected to reveal a secondary amine for further derivatization.

This document outlines key synthetic transformations including palladium-catalyzed Suzuki-Miyaura, Sonogashira, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as functionalization via lithiation. Detailed experimental procedures, tabulated reaction data, and workflow diagrams are provided to enable researchers to effectively utilize this synthetic intermediate in their research endeavors.

General Synthetic Pathways

The primary strategies for the diversification of this compound involve the substitution of the bromide at the C5 position, followed by the optional deprotection of the N-BOC group to allow for further functionalization at the C2 amino group.

G cluster_main Synthetic Strategies cluster_coupling C5 Functionalization (Cross-Coupling) cluster_lithiation C6 Functionalization A This compound B Suzuki Coupling (Ar-B(OH)2) A->B C Sonogashira Coupling (R-C≡CH) A->C D Stille Coupling (R-SnBu3) A->D E Buchwald-Hartwig (R2NH) A->E F Lithiation (n-BuLi) then Electrophile (E+) A->F G 5-Substituted-2-(N-BOC-N-methylamino)pyridine B->G C->G D->G E->G F->G H BOC Deprotection (e.g., TFA, HCl) G->H I 5-Substituted-2-(methylamino)pyridine H->I

Caption: General synthetic routes for the functionalization of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following sections provide protocols for common cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling for the Synthesis of 5-Arylpyridines

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 5-position of the pyridine ring and an aryl or heteroaryl group using a boronic acid or ester.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_workflow Suzuki-Miyaura Coupling Workflow A Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base - Solvent B Inert Atmosphere (Nitrogen or Argon) A->B C Heat Reaction Mixture B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: - Quench - Extraction D->E F Purification (Column Chromatography) E->F G Characterization F->G

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (nitrogen or argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(N-BOC-N-methylamino)pyridine.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O1001285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃ (2)1,4-Dioxane/H₂O901680-90
33-Thienylboronic acidPd₂(dba)₃ (2)SPhos (4)Cs₂CO₃ (2.5)Toluene110875-85
Sonogashira Coupling for the Synthesis of 5-Alkynylpyridines

The Sonogashira coupling facilitates the formation of a C-C bond between the pyridine 5-position and a terminal alkyne.

Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-5 mol%), and a degassed solvent such as THF or DMF.

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq.) and the terminal alkyne (1.1-1.5 eq.).

  • Reaction: Stir the reaction mixture at room temperature to 60 °C until completion.

  • Work-up and Purification: Follow the general work-up and purification procedures described for the Suzuki-Miyaura coupling.

Table 2: Representative Conditions for Sonogashira Coupling

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (3)Et₃N (2)THFRT680-90
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (5)DIPEA (2.5)DMF50475-85
3Propargyl alcoholPd(OAc)₂ (2)PPh₃ (4), CuI (2)Et₃N (2)Acetonitrile60870-80
Stille Coupling

The Stille coupling reaction pairs the bromopyridine with an organostannane reagent.[1]

Protocol: Stille Coupling

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq.) and the organostannane reagent (1.1-1.2 eq.) in a degassed solvent (e.g., toluene or DMF).

  • Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Heat the mixture to 80-110 °C and monitor the reaction progress.

  • Work-up and Purification: Upon completion, cool the reaction, and if DMF is used, dilute with water and extract with an organic solvent. If toluene is used, the mixture can be filtered through Celite and concentrated. Purify the crude product by column chromatography. Due to the toxicity of organotin byproducts, careful handling and purification are essential.

Buchwald-Hartwig Amination

This reaction forms a C-N bond between the pyridine 5-position and a primary or secondary amine.[2][3]

Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-3 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 2-6 mol%), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4-2.0 eq.).[2][4]

  • Solvent Addition: Add a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Work-up and Purification: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent. Purify by column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-Bu (1.4)Toluene1001285-95
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101870-80
3BenzylaminePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001680-90

Lithiation and Electrophilic Quench

Lithiation of the pyridine ring followed by quenching with an electrophile provides an alternative route to functionalization, typically at the C6 position due to the directing effect of the C2 substituent.

Protocol: Lithiation and Electrophilic Quench

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 eq.) in dry THF.

  • Lithiation: Cool the solution to -78 °C and slowly add a solution of n-butyllithium (1.1-1.2 eq.) in hexanes. Stir the resulting mixture at -78 °C for 1-2 hours.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide, 1.2-1.5 eq.) to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride and follow the general work-up and purification procedures.

N-BOC Deprotection

The N-BOC protecting group can be readily removed under acidic conditions to yield the corresponding 2-(methylamino)pyridine derivative, which can then be used in further synthetic transformations.

Deprotection Workflow

G cluster_workflow N-BOC Deprotection Workflow A Dissolve N-BOC Protected Pyridine in Solvent (e.g., DCM, Dioxane) B Add Acid (e.g., TFA or HCl in Dioxane) A->B C Stir at Room Temperature B->C D Reaction Monitoring (TLC/LC-MS) C->D E Work-up: - Evaporate Solvent and Acid - Neutralize with Base D->E F Extraction and Purification E->F G Characterization F->G

Caption: A general workflow for the acidic deprotection of the N-BOC group.

Protocol: N-BOC Deprotection

  • Reaction Setup: Dissolve the 5-substituted-2-(N-BOC-N-methylamino)pyridine (1.0 eq.) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid, such as trifluoroacetic acid (TFA, 10-20 eq.) or a solution of HCl in dioxane (e.g., 4M, 5-10 eq.).

  • Reaction: Stir the mixture at room temperature until the deprotection is complete (typically 1-4 hours).

  • Work-up: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize any remaining acid. Dry the organic layer, filter, and concentrate to yield the deprotected product. Further purification may be performed if necessary.

Conclusion

The protocols and data presented in this application note demonstrate the utility of this compound as a versatile starting material for the synthesis of a wide range of substituted pyridines. The described palladium-catalyzed cross-coupling reactions and lithiation protocols provide reliable methods for the introduction of various functional groups at the 5- and 6-positions of the pyridine ring, respectively. Furthermore, the straightforward deprotection of the N-BOC group opens up avenues for subsequent modifications at the 2-position. These synthetic strategies are highly valuable for the generation of novel molecular entities for drug discovery and development.

References

Application Notes and Protocols: Deprotection of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and protocols for the deprotection of 2-(N-BOC-N-methylamino)-5-bromopyridine to yield 2-(methylamino)-5-bromopyridine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability and facile cleavage under acidic conditions.[1] This guide covers common and effective deprotection methods, including the use of trifluoroacetic acid (TFA) and hydrochloric acid (HCl), presenting quantitative data, detailed experimental procedures, and a visual workflow to ensure successful and efficient deprotection in a laboratory setting.

Introduction

The removal of the Boc protecting group from this compound is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The resulting product, 2-(methylamino)-5-bromopyridine, is a valuable building block in medicinal chemistry. The selection of an appropriate deprotection method is crucial to ensure high yield and purity of the final product, while minimizing side reactions. The most common methods for Boc deprotection involve treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which efficiently cleave the carbamate bond.[2][3]

Deprotection Methods and Quantitative Data

Several methods can be employed for the deprotection of this compound. The choice of reagent and conditions often depends on the substrate's sensitivity to acidic conditions and the desired scale of the reaction. Below is a summary of common deprotection protocols with typical yields observed for analogous substrates.

Deprotection MethodReagents and ConditionsTypical YieldReference
Trifluoroacetic Acid (TFA)TFA (20-50%) in Dichloromethane (DCM), 0 °C to room temperature, 1-4 hours>90%[1][2]
Hydrochloric Acid (HCl)4M HCl in Dioxane or Ethyl Acetate, room temperature, 1-2 hours>90%[2]
Oxalyl ChlorideOxalyl Chloride (3 equiv.) in Methanol (MeOH), room temperature, 1-4 hours70-90%[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a robust and widely used method for Boc deprotection.[1]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic acid (typically 20-50% v/v) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

    • Extract the aqueous layer with DCM (3 x volume).

    • Combine the organic layers and wash with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-(methylamino)-5-bromopyridine by column chromatography on silica gel, if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another common and effective procedure for Boc deprotection.[2]

Materials:

  • This compound

  • 4M HCl in Dioxane

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: Dissolve this compound in a minimal amount of a suitable solvent like ethyl acetate or DCM, or use it directly if it is an oil. Add 4M HCl in dioxane and stir the mixture at room temperature.

  • Reaction Time: Stir the reaction for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Isolation of Product:

    • Upon completion, the hydrochloride salt of the product may precipitate. If so, it can be collected by filtration and washed with diethyl ether.

    • Alternatively, the solvent can be removed under reduced pressure.

  • Neutralization and Extraction:

    • Dissolve the residue in water and neutralize with saturated aqueous NaHCO₃ solution.

    • Extract the product with DCM or another suitable organic solvent.

    • Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the deprotected amine.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the chemical transformation and the general experimental workflow for the deprotection of this compound.

Deprotection_Reaction cluster_reactants Reactants cluster_products Products reactant This compound product 2-(methylamino)-5-bromopyridine reactant->product Deprotection reagent Acid (TFA or HCl) co_product1 Isobutylene co_product2 CO2

Caption: Chemical transformation during Boc deprotection.

Deprotection_Workflow A 1. Dissolve Substrate in Anhydrous DCM B 2. Cool to 0°C (Ice Bath) A->B C 3. Add TFA (or HCl solution) Dropwise B->C D 4. Stir at Room Temperature (1-4 hours) C->D E 5. Monitor by TLC D->E F 6. Reaction Quench & Work-up (Neutralization) E->F G 7. Extraction with Organic Solvent F->G H 8. Dry Organic Layer (e.g., Na2SO4) G->H I 9. Concentrate under Reduced Pressure H->I J 10. Purify by Column Chromatography (if needed) I->J K Final Product: 2-(methylamino)-5-bromopyridine J->K

Caption: General experimental workflow for Boc deprotection.

References

Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable intermediate in pharmaceutical and organic synthesis. The protocols outlined below are based on established chemical transformations for the protection and subsequent alkylation of aminopyridines.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from 2-amino-5-bromopyridine. The first step involves the protection of the amino group with a tert-butoxycarbonyl (BOC) group. The subsequent step is the N-methylation of the BOC-protected amine.

SynthesisWorkflow cluster_step1 Step 1: BOC Protection cluster_step2 Step 2: N-Methylation A 2-Amino-5-bromopyridine B 2-(BOC-amino)-5-bromopyridine A->B (Boc)2O, Base THF C 2-(BOC-amino)-5-bromopyridine D This compound C->D NaH, CH3I THF

Caption: Two-step synthesis of the target compound.

Data Presentation: Reaction Conditions

The following table summarizes the key quantitative data for each step of the synthesis.

StepReactantReagentsSolventTemperatureReaction TimeYield
1. BOC Protection2-Amino-5-bromopyridineDi-tert-butyl dicarbonate, Sodium bis(trimethylsilyl)amideTHF0°C to rt35 minutes~85%
2. N-Methylation2-(BOC-amino)-5-bromopyridineSodium hydride, Methyl iodideTHF0°C to rtOvernight-

Yields are approximate and can vary based on reaction scale and purification methods.

Experimental Protocols

Step 1: Synthesis of tert-Butyl (5-bromopyridin-2-yl)carbamate (2-(BOC-amino)-5-bromopyridine)

This protocol is adapted from a standard procedure for the BOC protection of aminopyridines.[1]

Materials:

  • 2-Amino-5-bromopyridine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add sodium bis(trimethylsilyl)amide (2.1 equivalents, 1 M solution in THF) to the stirred solution.

  • After 5 minutes of stirring at 0°C, add di-tert-butyl dicarbonate (1.1 equivalents) in portions.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding water and neutralize to a pH of 7-8 with ice-cold 1N HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This protocol is based on general methods for the N-methylation of BOC-protected amines using sodium hydride and methyl iodide.[2][3][4]

Materials:

  • tert-Butyl (5-bromopyridin-2-yl)carbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl (5-bromopyridin-2-yl)carbamate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 - 1.5 equivalents) portion-wise to the stirred solution. Allow for the cessation of gas evolution between additions.

  • After stirring for 30 minutes at 0°C, add methyl iodide (1.5 - 2 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0°C and cautiously quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated NaCl solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final product, this compound.

Logical Relationship Diagram

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformation in each step.

LogicalRelationship Start Starting Material: 2-Amino-5-bromopyridine Intermediate Intermediate: 2-(BOC-amino)-5-bromopyridine Start->Intermediate BOC Protection (Addition of BOC group) Final Final Product: This compound Intermediate->Final N-Methylation (Addition of methyl group)

Caption: Synthesis from starting material to final product.

References

Application Notes and Protocols for 2-(N-BOC-N-methylamino)-5-bromopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-BOC-N-methylamino)-5-bromopyridine is a valuable heterocyclic building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core functionalized with a bromine atom and a BOC-protected secondary amine, offers a versatile platform for the construction of complex molecular architectures. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents. The N-BOC-N-methylamino group, upon deprotection, provides a site for further functionalization or acts as a crucial pharmacophoric element. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this important synthetic intermediate.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Appearance White to off-white solid
CAS Number 227939-01-7
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and THF.

Applications in Medicinal Chemistry

This compound is a key intermediate in the synthesis of various biologically active molecules, most notably in the development of kinase inhibitors. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif for many kinases, and strategic substitution at the 5-position can impart potency and selectivity for specific targets.

Case Study: Synthesis of IRAK-4 Inhibitors

A significant application of this building block is in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4). IRAK-4 is a serine/threonine kinase that plays a critical role in the innate immune response through Toll-like receptor (TLR) and IL-1 receptor (IL-1R) signaling pathways.[1][2] Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases, making IRAK-4 an attractive therapeutic target.[3]

The synthesis of potent and selective IRAK-4 inhibitors, such as the clinical candidate PF-06650833 (zimlovisertib), often involves the coupling of a substituted pyridine moiety with a complex heterocyclic system.[4][5] this compound serves as a precursor to the 2-(methylamino)-5-substituted pyridine core of these inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the building block itself and its application in a key cross-coupling reaction.

Protocol 1: Synthesis of this compound

This two-step procedure involves the initial bromination of 2-(methylamino)pyridine followed by BOC-protection of the secondary amine.

Step A: Synthesis of 5-Bromo-N-methylpyridin-2-amine

  • Materials: 2-(Methylamino)pyridine, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • Dissolve 2-(methylamino)pyridine (1.0 eq) in acetonitrile.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 5-bromo-N-methylpyridin-2-amine.

Step B: Synthesis of tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate

  • Materials: 5-Bromo-N-methylpyridin-2-amine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-bromo-N-methylpyridin-2-amine (1.0 eq) in dichloromethane.

    • Add triethylamine (1.5 eq) to the solution.

    • Add a solution of di-tert-butyl dicarbonate (1.2 eq) in dichloromethane dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting crude product, this compound, can often be used in the next step without further purification or can be purified by crystallization or column chromatography if necessary.

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for introducing aryl substituents at the 5-position of the pyridine ring.

  • Materials:

    • This compound (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

    • Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

    • Evacuate and backfill the flask with an inert gas (repeat three times).

    • Add the palladium catalyst to the flask under a positive pressure of inert gas.

    • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by TLC or LC-MS (typically 6-24 hours).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-2-(N-BOC-N-methylamino)pyridine.

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O951285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O90880-90
33-Fluorophenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O1001675-85
4Pyrazole-4-boronic acid pinacol esterPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901870-80

Note: Yields are typical and may vary depending on the specific substrate and reaction conditions.

Protocol 3: N-BOC Deprotection

The final step in many synthetic sequences involving this building block is the removal of the BOC protecting group to unveil the 2-(methylamino) functionality.

  • Materials:

    • 5-Aryl-2-(N-BOC-N-methylamino)pyridine (1.0 eq)

    • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

    • Dichloromethane (DCM) (if using TFA)

  • Procedure (using TFA):

    • Dissolve the BOC-protected compound in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

    • Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Visualization of Synthetic and Biological Pathways

Synthetic Workflow

The general workflow for utilizing this compound in the synthesis of a target molecule, such as a kinase inhibitor, is depicted below.

G cluster_synthesis Synthesis of Building Block cluster_coupling Core Elaboration cluster_final Final Product Synthesis 2-(Methylamino)pyridine 2-(Methylamino)pyridine 5-Bromo-N-methylpyridin-2-amine 5-Bromo-N-methylpyridin-2-amine 2-(Methylamino)pyridine->5-Bromo-N-methylpyridin-2-amine NBS, MeCN This compound This compound 5-Bromo-N-methylpyridin-2-amine->this compound Boc2O, TEA, DCM 5-Aryl-2-(N-BOC-N-methylamino)pyridine 5-Aryl-2-(N-BOC-N-methylamino)pyridine This compound->5-Aryl-2-(N-BOC-N-methylamino)pyridine Suzuki Coupling (Arylboronic acid, Pd catalyst) Target Molecule\n(e.g., Kinase Inhibitor) Target Molecule (e.g., Kinase Inhibitor) 5-Aryl-2-(N-BOC-N-methylamino)pyridine->Target Molecule\n(e.g., Kinase Inhibitor) Deprotection (TFA or HCl) & Optional Further Steps

Caption: General synthetic workflow.

IRAK-4 Signaling Pathway

The diagram below illustrates the central role of IRAK-4 in the TLR/IL-1R signaling cascade, which is a key pathway in the innate immune response. Inhibition of IRAK-4 kinase activity blocks the downstream activation of pro-inflammatory transcription factors.[6][7]

IRAK4_Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK-4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK-1 / IRAK-2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPK Cascade (JNK, p38) TAK1->MAPK NFkB NF-κB IKK->NFkB Activation AP1 AP-1 MAPK->AP1 Activation Inflammation Pro-inflammatory Cytokines & Chemokines NFkB->Inflammation Gene Transcription AP1->Inflammation Inhibitor IRAK-4 Inhibitor (Synthesized from Building Block) Inhibitor->IRAK4

Caption: IRAK-4 signaling pathway.

Conclusion

This compound is a highly adaptable and crucial building block for the synthesis of complex nitrogen-containing heterocycles. Its utility is particularly pronounced in the development of kinase inhibitors, where it provides a reliable entry point to the 2-aminopyridine scaffold. The protocols and data presented herein offer a foundational guide for researchers to effectively employ this reagent in their synthetic endeavors, accelerating the discovery and development of novel therapeutics.

References

Application Notes and Protocols: Regioselective Lithiation of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the directed ortho-metalation (DoM) of 2-(N-BOC-N-methylamino)-5-bromopyridine. This versatile synthetic intermediate is of significant interest in medicinal chemistry and drug development due to the strategic placement of the bromine atom, which allows for subsequent cross-coupling reactions, and the directing group, which enables regioselective functionalization of the pyridine ring.

Introduction

Directed ortho-metalation is a powerful strategy in organic synthesis for the regioselective functionalization of aromatic and heteroaromatic rings.[1][2] The reaction utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. The resulting organolithium species can then be trapped with a variety of electrophiles, allowing for the introduction of diverse functional groups with high precision.[1]

In the case of this compound, the N-BOC-N-methylamino group serves as a potent DMG.[1][2] This group complexes with the lithium cation of the organolithium reagent, positioning the base to abstract the proton at the C-3 position of the pyridine ring. This methodology circumvents the challenges often associated with traditional electrophilic aromatic substitution on pyridine rings, which can be complicated by the electron-deficient nature of the heterocycle.

Applications in Drug Development

The lithiated intermediate of this compound is a valuable building block for the synthesis of highly substituted pyridine derivatives. These scaffolds are prevalent in numerous biologically active compounds and approved drugs. The ability to introduce a wide array of functional groups at the C-3 position, coupled with the potential for subsequent palladium-catalyzed cross-coupling reactions at the C-5 position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings), provides a robust platform for generating diverse molecular libraries for lead optimization and structure-activity relationship (SAR) studies.

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere of nitrogen or argon using anhydrous solvents. Glassware should be oven-dried prior to use. Organolithium reagents are pyrophoric and should be handled with extreme care.

Protocol: Lithiation of this compound and Quenching with an Electrophile (General Procedure)

This protocol describes a general procedure for the lithiation of this compound followed by quenching with a generic electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) in hexanes

  • Electrophile (e.g., N,N-dimethylformamide, benzaldehyde, trimethylsilyl chloride)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the organolithium reagent (1.1-1.2 eq) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is often indicated by a color change.

  • Add the desired electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and yields for the lithiation of this compound and subsequent reaction with various electrophiles. (Note: These are representative data based on typical DoM reactions and may vary).

EntryOrganolithium ReagentElectrophileReaction Time (h)Temperature (°C)Yield (%)
1n-BuLiDMF1.5-7885
2s-BuLiBenzaldehyde2-7878
3n-BuLiTMSCl1-7892
4n-BuLiI₂2-7888

Logical Workflow

The following diagram illustrates the logical workflow of the directed ortho-metalation and subsequent functionalization of this compound.

Lithiation_Workflow Start Start: 2-(N-BOC-N-methylamino) -5-bromopyridine Lithiation Directed ortho-Metalation (Lithiation at C-3) Start->Lithiation Reagents Reagents: - Anhydrous THF - Organolithium (e.g., n-BuLi) Reagents->Lithiation Reaction_Conditions Reaction Conditions: - Inert Atmosphere - -78 °C Reaction_Conditions->Lithiation Lithiated_Intermediate Lithiated Intermediate Lithiation->Lithiated_Intermediate Electrophile_Addition Electrophile Addition Lithiated_Intermediate->Electrophile_Addition Functionalized_Product 3-Substituted-2-(N-BOC-N-methylamino) -5-bromopyridine Electrophile_Addition->Functionalized_Product Workup Workup & Purification Functionalized_Product->Workup Final_Product Final Product Workup->Final_Product

Caption: Experimental workflow for the lithiation of this compound.

Signaling Pathway Analogy: The Directed ortho-Metalation Cascade

The DoM process can be conceptualized as a synthetic signaling cascade, where each component directs the subsequent transformation with high fidelity.

DoM_Signaling_Pathway DMG DMG (N-BOC-N-methylamino) Coordination Coordination Complex (Lewis Acid-Base Interaction) DMG->Coordination Directs Organolithium Organolithium Reagent (e.g., n-BuLi) Organolithium->Coordination Binds Deprotonation Ortho-Deprotonation Coordination->Deprotonation Enables Aryllithium Aryllithium Intermediate Deprotonation->Aryllithium Forms Substitution Electrophilic Substitution Aryllithium->Substitution Attacks Electrophile Electrophile (E+) Electrophile->Substitution Reacts with Product Functionalized Product Substitution->Product Yields

References

Application Notes and Protocols for 2-(N-BOC-N-methylamino)-5-bromopyridine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 2-(N-BOC-N-methylamino)-5-bromopyridine as a key building block in the synthesis of bioactive molecules. This versatile intermediate is particularly valuable in the construction of complex heterocyclic scaffolds found in various therapeutic agents, including anticoagulants and kinase inhibitors.

Introduction

This compound is a strategically functionalized pyridine derivative. The N-BOC-N-methylamino group at the 2-position can act as a directing group or be deprotected to reveal a secondary amine for further elaboration. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are fundamental in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of diverse libraries of compounds for drug discovery.

This application note will focus on two primary applications of this compound:

  • Synthesis of Factor Xa Inhibitors: As a key intermediate in the synthesis of anticoagulants such as Edoxaban.

  • Synthesis of p38 MAP Kinase Inhibitors: As a scaffold for the development of potent and selective kinase inhibitors for the treatment of inflammatory diseases.

Data Presentation

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions with 2-(Amino)-5-bromopyridine Analogs
EntryCoupling PartnerReaction TypeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidSuzuki-MiyauraPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901885[1]
2(4-Fluorophenyl)boronic acidSuzuki-MiyauraPd(dppf)Cl₂ (3)-K₂CO₃Toluene/H₂O1001278[2]
3PiperazineBuchwald-HartwigPd₂(dba)₃ (2)Xantphos (4)NaOt-BuToluene1101692[3][4]
4MorpholineBuchwald-HartwigPd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1002488[4]

Note: Yields are based on reactions with structurally similar 2-amino-5-bromopyridine derivatives and may vary for this compound.

Table 2: Biological Activity of Bioactive Molecules Synthesized from Pyridine Scaffolds
Compound ClassTargetRepresentative CompoundIC₅₀ (nM)Reference
Factor Xa InhibitorFactor XaEdoxaban0.56[5]
p38 MAP Kinase Inhibitorp38αPyridinylimidazole derivative31[6]
p38 MAP Kinase Inhibitorp38αImidazopyrimidine derivative50[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a p38 MAP Kinase Inhibitor Precursor

This protocol describes the synthesis of tert-butyl (5-(4-fluorophenyl)pyridin-2-yl)(methyl)carbamate, a key intermediate for p38 MAP kinase inhibitors.

Materials:

  • This compound

  • (4-Fluorophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), (4-fluorophenyl)boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add palladium(II) acetate (0.03 equiv) and triphenylphosphine (0.06 equiv).

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Buchwald-Hartwig Amination in the Synthesis of a Factor Xa Inhibitor Intermediate

This protocol outlines the coupling of this compound with a complex amine, a key step in the synthesis of Edoxaban analogs.[8]

Materials:

  • This compound

  • N¹-((1S,2R,4S)-2-amino-4-(dimethylcarbamoyl)cyclohexyl)-N²-(5-chloropyridin-2-yl)oxalamide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv), the amine coupling partner (1.1 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and Xantphos (0.04 equiv) to a dry Schlenk tube.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours. Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualization

experimental_workflow cluster_suzuki Suzuki-Miyaura Coupling Workflow s_start Start s_reagents Combine Reactants: - this compound - Boronic Acid - Base (K₂CO₃) s_start->s_reagents s_catalyst Add Catalyst System: - Pd(OAc)₂ - PPh₃ s_reagents->s_catalyst s_solvent Add Degassed Solvents: - 1,4-Dioxane - Water s_catalyst->s_solvent s_reaction Heat at 90°C (12-16h) s_solvent->s_reaction s_workup Work-up: - Dilution - Extraction - Washing s_reaction->s_workup s_purification Purification: - Column Chromatography s_workup->s_purification s_product Final Product: - Aryl-substituted Pyridine s_purification->s_product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

experimental_workflow_buchwald cluster_buchwald Buchwald-Hartwig Amination Workflow b_start Start b_reagents Combine Reactants (Inert Atmosphere): - this compound - Amine - Base (NaOt-Bu) b_start->b_reagents b_catalyst Add Catalyst System: - Pd₂(dba)₃ - Xantphos b_reagents->b_catalyst b_solvent Add Anhydrous Toluene b_catalyst->b_solvent b_reaction Heat at 110°C (18-24h) b_solvent->b_reaction b_workup Work-up: - Quenching - Extraction - Washing b_reaction->b_workup b_purification Purification: - Column Chromatography b_workup->b_purification b_product Final Product: - Amino-substituted Pyridine b_purification->b_product

Caption: Experimental workflow for Buchwald-Hartwig amination.

factor_xa_pathway cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin FactorXa Factor Xa Edoxaban Edoxaban (Synthesized from Pyridine Intermediate) Edoxaban->FactorXa Inhibits

Caption: Simplified Factor Xa signaling pathway.

p38_mapk_pathway cluster_inflammation p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines) MAPKKK MAPKKK Stress->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38MAPK p38 MAPK MAPKK->p38MAPK TranscriptionFactors Transcription Factors p38MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse p38Inhibitor p38 Inhibitor (Synthesized from Pyridine Intermediate) p38Inhibitor->p38MAPK Inhibits

Caption: Simplified p38 MAPK signaling pathway.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(N-BOC-N-methylamino)-5-bromopyridine is a key building block in medicinal chemistry, valued for its role in the synthesis of complex pharmaceutical agents. Its structure, featuring a protected secondary amine and a reactive bromine atom on a pyridine scaffold, allows for diverse chemical modifications. This functional arrangement makes it an essential intermediate in the development of kinase inhibitors and other targeted therapeutics. The bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the introduction of various aryl and heteroaryl groups, while the N-BOC-N-methylamino moiety can be deprotected to reveal a secondary amine for further functionalization. This document provides detailed protocols for the scale-up synthesis of this versatile intermediate, summarizes key quantitative data, and illustrates its application in a relevant signaling pathway.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Appearance Off-white to pale yellow solid
Purity ≥98%
CAS Number 227939-01-7
Table 2: Summary of a Two-Step Synthesis Protocol
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1 N-methylation of 2-amino-5-bromopyridineFormaldehyde, Sodium borohydrideMethanol0 to rt4-685-95
2 N-BOC ProtectionDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA)Dichloromethane (DCM)0 to rt12-1890-98

Experimental Protocols

The synthesis of this compound is typically achieved in a two-step process starting from the readily available 2-amino-5-bromopyridine. The following protocols are designed for laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Step 1: Synthesis of 2-(Methylamino)-5-bromopyridine

Objective: To perform a reductive amination to methylate the primary amino group of 2-amino-5-bromopyridine.

Materials:

  • 2-amino-5-bromopyridine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add 2-amino-5-bromopyridine (1 equivalent) and dissolve it in methanol.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add formaldehyde solution (1.2 equivalents) to the cooled solution while stirring.

  • Continue stirring at 0 °C for 30 minutes.

  • Portion-wise, add sodium borohydride (1.5 equivalents) to the reaction mixture, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 2-(methylamino)-5-bromopyridine as a solid, which can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

Objective: To protect the secondary amine of 2-(methylamino)-5-bromopyridine with a tert-butoxycarbonyl (BOC) group.

Materials:

  • 2-(methylamino)-5-bromopyridine (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-(methylamino)-5-bromopyridine (1 equivalent) in dichloromethane.

  • Add triethylamine (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 equivalents) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure solid.

Mandatory Visualization

experimental_workflow start Start: 2-Amino-5-bromopyridine step1 Step 1: N-methylation (Reductive Amination) start->step1 intermediate Intermediate: 2-(Methylamino)-5-bromopyridine step1->intermediate reagents1 Reagents: - Formaldehyde - Sodium borohydride - Methanol reagents1->step1 step2 Step 2: N-BOC Protection intermediate->step2 purification Purification: Silica Gel Chromatography step2->purification reagents2 Reagents: - Di-tert-butyl dicarbonate (Boc₂O) - Triethylamine - Dichloromethane reagents2->step2 product Final Product: This compound purification->product

Caption: Synthetic workflow for this compound.

signaling_pathway cluster_synthesis Synthesis of Kinase Inhibitor cluster_pathway Kinase Signaling Pathway Inhibition Building_Block 2-(N-BOC-N-methylamino) -5-bromopyridine Coupling Suzuki-Miyaura Coupling (with Arylboronic Acid) Building_Block->Coupling Deprotection BOC Deprotection Coupling->Deprotection Kinase_Inhibitor Kinase Inhibitor Deprotection->Kinase_Inhibitor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK pathway) Kinase_Inhibitor->Kinase_Cascade Inhibition Receptor Growth Factor Receptor Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine.

Troubleshooting Guide

Researchers may encounter several challenges during the synthesis of this compound. This guide addresses common issues in a question-and-answer format to provide direct solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors related to starting materials, reaction conditions, or work-up procedures. Consider the following troubleshooting steps:

    • Purity of Starting Materials: Ensure that the starting material, 2-(methylamino)-5-bromopyridine, is pure and dry. Impurities can interfere with the reaction. The purity of the BOC-anhydride and the solvent is also critical.

    • Base Selection and Stoichiometry: The choice and amount of base are crucial for the deprotonation of the secondary amine. A weak base may not be sufficient, while an excessively strong base could lead to side reactions. Common bases for BOC protection include triethylamine (TEA) and diisopropylethylamine (DIPEA).[1] Ensure at least a stoichiometric amount of base is used relative to the starting amine.

    • Reaction Temperature: The reaction is typically carried out at room temperature.[1] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might improve the rate, but be cautious as higher temperatures can promote the decomposition of BOC-anhydride.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Insufficient time will lead to incomplete conversion, while prolonged reaction times might increase the formation of byproducts.

    • Moisture Contamination: The reaction is sensitive to moisture, which can hydrolyze the BOC-anhydride. Ensure all glassware is oven-dried, and use anhydrous solvents.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

  • Question: My TLC analysis shows multiple spots in addition to the starting material and the desired product. What are these side products and how can I minimize their formation?

  • Answer: The formation of side products is a common issue. Potential byproducts and mitigation strategies are outlined below:

    • Double BOC Protection: Although less common for secondary amines, it's a possibility. This can be minimized by using a controlled amount of BOC-anhydride (typically 1.05-1.2 equivalents).

    • Urea Formation: If the BOC-anhydride degrades, it can lead to the formation of isocyanate intermediates, which can react with the starting amine to form urea byproducts. To avoid this, add the BOC-anhydride portion-wise to the reaction mixture.

    • Hydrolysis of BOC-Anhydride: As mentioned, moisture can lead to the hydrolysis of BOC-anhydride to tert-butanol and carbon dioxide.[1] Using anhydrous conditions is the best preventive measure.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to isolate a pure product after the reaction work-up. What purification techniques are most effective?

  • Answer: Purifying this compound can be challenging due to the potential for closely eluting impurities.

    • Aqueous Work-up: A standard aqueous work-up is essential to remove the base and any water-soluble byproducts. Wash the organic layer with a mild acid (e.g., dilute HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities, and finally with brine.

    • Column Chromatography: Flash column chromatography on silica gel is typically the most effective method for purification. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will likely provide the best separation. Careful monitoring of the fractions by TLC is critical.

    • Recrystallization: If the product is a solid and a suitable solvent system can be identified, recrystallization can be an effective final purification step to obtain a highly pure product.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical starting material for this synthesis?

    • A1: The most common starting material is 2-(methylamino)-5-bromopyridine.

  • Q2: What are the standard reaction conditions for the BOC protection of 2-(methylamino)-5-bromopyridine?

    • A2: Typically, the reaction is performed by treating 2-(methylamino)-5-bromopyridine with di-tert-butyl dicarbonate (Boc₂O) in an aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile.[1] A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to facilitate the reaction.[1] The reaction is usually stirred at room temperature for several hours.

  • Q3: How can I monitor the progress of the reaction?

    • A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The product, being more non-polar due to the BOC group, will have a higher Rf value than the starting amine. Staining with potassium permanganate or visualization under UV light can be used. For more precise monitoring, LC-MS is recommended.

  • Q4: What is the mechanism of the BOC protection reaction?

    • A4: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the methylamino group attacks one of the carbonyl carbons of the BOC-anhydride. This is followed by the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the N-BOC protected product.

Experimental Protocols and Data

General Experimental Protocol for the Synthesis of this compound:

  • To a solution of 2-(methylamino)-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) in anhydrous DCM (2 mL/mmol) dropwise over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Table 1: Representative Reaction Conditions and Yields

EntryBase (eq)SolventTemperature (°C)Time (h)Yield (%)
1TEA (1.5)DCM25685-95
2DIPEA (1.5)THF25880-90
3TEA (1.5)ACN40488-96
4NoneDCM2524<10

Note: Yields are indicative and can vary based on the scale of the reaction and purity of reagents.

Visualizations

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_workup Work-up & Purification start Dissolve Starting Material (2-(methylamino)-5-bromopyridine) in Anhydrous Solvent add_base Add Base (e.g., TEA) start->add_base cool Cool to 0 °C add_base->cool add_boc Add Boc₂O Solution Dropwise cool->add_boc react Stir at Room Temperature add_boc->react quench Quench with Water react->quench Monitor by TLC/LC-MS extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Acid, Base, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-(N-BOC-N-methylamino)-5-bromopyridine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

IssuePossible CauseTroubleshooting Steps
Low Yield After Purification - Incomplete reaction or side reactions during synthesis. - Product loss during extraction or column chromatography. - Decomposition of the product on silica gel.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.[1][2] - Ensure proper phase separation during aqueous workup and minimize the number of transfers. - Consider using a less acidic silica gel or deactivating the silica gel with a small amount of triethylamine in the eluent.
Presence of Starting Material (2-amino-5-bromopyridine) in Purified Product Incomplete N-methylation or N-BOC protection.- Ensure the stoichiometry of reagents used for N-methylation and N-BOC protection is correct. - Increase the reaction time or temperature if the reaction is sluggish. - Purify the crude product using column chromatography with an optimized solvent system to separate the more polar starting material.
Product is a Yellow or Brown Oil/Solid Presence of colored impurities or degradation products.[3]- Treat a solution of the crude product with activated carbon to remove colored impurities.[4] - Purify by column chromatography. Colored impurities may adhere strongly to the silica gel. - Store the purified compound protected from light and air to prevent degradation.[3]
Oiling Out During Recrystallization The solute is coming out of the solution above its melting point.[4]- Increase the volume of the recrystallization solvent.[4] - Use a different solvent system with a lower boiling point or different polarity.[4] - Try a solvent/anti-solvent recrystallization method.
Broad Peaks in ¹H NMR Spectrum Presence of water or residual acidic/basic impurities.[5]- Ensure the product is thoroughly dried under vacuum. Pyridine compounds can be hygroscopic.[3] - If acidic or basic impurities are suspected, wash a solution of the product with a mild aqueous base (e.g., saturated NaHCO₃) or acid (e.g., dilute HCl), respectively, followed by a water wash, before drying and evaporation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most common and effective method for purifying this compound is silica gel column chromatography. This technique is well-suited for separating the desired product from starting materials and by-products generated during its synthesis.

Q2: How do I choose an appropriate solvent system for column chromatography?

A2: An appropriate solvent system can be determined by running TLC plates with different ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane). A good solvent system will give a retention factor (Rf) of approximately 0.3-0.5 for the desired product, with good separation from impurities. For a related compound, tert-Butyl 5-bromopyridin-2-ylcarbamate, a gradient of 0-50% ethyl acetate in hexane was used for purification.[6]

Q3: Can I purify this compound by recrystallization?

A3: Recrystallization can be an effective purification method if the crude material is relatively pure. The choice of solvent is critical. You should look for a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallization of pyridine derivatives include ethanol, methanol, or mixtures of solvents like ethyl acetate/hexanes.

Q4: My purified this compound is unstable and decomposes upon storage. How can I prevent this?

A4: Substituted pyridines can be sensitive to light, air, and acid.[4] Store the purified compound in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer. Protecting it from light by using an amber vial is also recommended.

Q5: What are the key safety precautions to take when handling and purifying this compound?

A5: 2-amino-5-bromopyridine, a potential precursor, is toxic if swallowed and causes skin and eye irritation.[7] It is important to handle this compound and its precursors in a well-ventilated fume hood.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

Experimental Protocols

Purification by Silica Gel Column Chromatography

This protocol is a general guideline for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Glass column

  • Collection tubes

Methodology:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 95:5 hexane:ethyl acetate).

  • Column Packing: Pour the slurry into the glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Begin eluting the column with the initial solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

Purification Workflow

PurificationWorkflow Purification Workflow for this compound start Crude Product tlc TLC Analysis start->tlc impurities Major Impurities Present? tlc->impurities column Silica Gel Column Chromatography impurities->column Yes recrystallization Recrystallization impurities->recrystallization No (Relatively Pure) pure_product Pure Product column->pure_product recrystallization->pure_product end Characterization (NMR, MS) pure_product->end

Caption: A flowchart illustrating the decision-making process for the purification of this compound.

References

Technical Support Center: Suzuki Coupling of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura coupling of 2-(N-BOC-N-methylamino)-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Suzuki coupling of this compound?

A1: The primary side products encountered in this reaction are:

  • Debromination (Protodebromination): The bromo substituent on the pyridine ring is replaced by a hydrogen atom, yielding 2-(N-BOC-N-methylamino)pyridine.

  • Homocoupling of the Boronic Acid: Two molecules of the boronic acid reagent couple to form a symmetrical biaryl species. This is often promoted by the presence of oxygen.

  • BOC-Deprotection: The tert-butoxycarbonyl (BOC) protecting group is cleaved, resulting in the formation of 2-(methylamino)-5-arylpyridine. This can occur under certain basic or thermal conditions.[1][2][3]

Q2: My reaction is showing a significant amount of the debrominated side product. What are the likely causes and how can I minimize it?

A2: Debromination, or protodebromination, is a common side reaction in Suzuki couplings of heteroaryl halides. The primary causes include:

  • Presence of a Hydride Source: Alcohols (especially isopropanol) and even water can act as hydride donors in the presence of a palladium catalyst and base.

  • Suboptimal Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor this side reaction.

  • Ligand Choice: The nature of the phosphine ligand on the palladium catalyst can influence the rate of debromination. Bulky, electron-rich ligands can sometimes promote this pathway.

To minimize debromination, consider the following troubleshooting steps:

  • Use Anhydrous Solvents: Employing rigorously dried and degassed solvents can reduce the availability of proton sources.

  • Optimize the Base: Switching to a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be beneficial.

  • Lower the Reaction Temperature: If the desired coupling is proceeding, albeit slowly, lowering the temperature may reduce the rate of debromination more significantly than the rate of the desired reaction.

  • Screen Different Palladium Catalysts/Ligands: Using a catalyst system known to be efficient for heteroaryl couplings can help the desired reaction outcompete the debromination pathway.

Q3: I am observing premature cleavage of the BOC protecting group. What reaction parameters might be causing this?

A3: While the BOC group is generally stable to many Suzuki coupling conditions, it can be labile under certain circumstances. Potential causes for BOC-deprotection include:

  • Choice of Base: Strong bases, particularly in combination with protic solvents, can facilitate the removal of the BOC group. While inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used, their basicity and the reaction temperature can play a role. Some studies have shown that N-BOC protected indazoles are not stable under Suzuki-Miyaura conditions using Cs₂CO₃.[1]

  • Elevated Temperatures: High reaction temperatures can lead to thermal cleavage of the BOC group.

  • Acidic Impurities: Although Suzuki reactions are typically run under basic conditions, any acidic impurities in the starting materials or solvents could contribute to BOC-deprotection.

To prevent BOC-deprotection, you can try:

  • Screening Weaker Bases: Consider using a milder base such as potassium fluoride (KF) or carefully controlling the stoichiometry of a stronger base.

  • Reducing the Reaction Temperature: If possible, running the reaction at a lower temperature may preserve the BOC group.

  • Ensuring High Purity of Reagents: Use high-quality, pure starting materials and solvents to avoid acidic contaminants.

Q4: How can I reduce the formation of the boronic acid homocoupling product?

A4: Homocoupling of the boronic acid is primarily caused by two mechanisms: oxygen-mediated and palladium(II)-mediated coupling. To minimize this side product:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. This removes dissolved oxygen which can promote homocoupling.

  • Use of a Pd(0) Pre-catalyst: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂, as the latter can directly participate in homocoupling before the main catalytic cycle is established.

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess may lead to increased homocoupling.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Potential Cause Recommended Action(s)
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable.
Suboptimal Base The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. K₃PO₄ is often a good starting point for heteroaryl couplings.
Inappropriate Solvent The solvent system can significantly impact the reaction. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is commonly used. Ensure the solvent is of high purity and properly degassed.
Low Reaction Temperature The reaction may require higher temperatures to proceed at a reasonable rate. Gradually increase the temperature, but be mindful of potential side reactions like BOC-deprotection.
Poor Quality Boronic Acid Use a high-purity boronic acid or consider converting it to a more stable boronate ester (e.g., a pinacol ester).
Issue 2: High Levels of Side Products
Side Product Potential Cause Recommended Action(s)
Debromination Hydride source in the reaction mixture (e.g., solvent, water).Use anhydrous and degassed solvents. Consider a milder base.
Homocoupling Presence of oxygen. Use of a Pd(II) pre-catalyst.Rigorously degas the reaction mixture. Use a Pd(0) catalyst.
BOC-Deprotection Strong base, high temperature, or acidic impurities.Screen milder bases (e.g., KF). Lower the reaction temperature. Ensure high purity of all reagents.

Data Presentation

The following table summarizes typical yields for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. This data can serve as a benchmark for expected yields with this compound under similar conditions.

Arylboronic Acid Catalyst System Base Solvent Temperature (°C) Yield (%)
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95~85
4-Methylphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95~82
4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95~88
4-Chlorophenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95~78

Note: Yields are based on data for a structurally similar compound and may vary for this compound.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard laboratory glassware

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow reagents 1. Add Reactants: - this compound - Arylboronic Acid - Base (e.g., K3PO4) inert 2. Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) reagents->inert catalyst 3. Add Catalyst: - Pd(PPh3)4 inert->catalyst solvent 4. Add Solvents: - Anhydrous 1,4-Dioxane - Degassed Water catalyst->solvent reaction 5. Reaction: - Heat to 85-95 °C - Monitor by TLC/LC-MS solvent->reaction workup 6. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and brine reaction->workup purification 7. Purification: - Dry over Na2SO4 - Concentrate - Column Chromatography workup->purification product Pure Product purification->product

Caption: Experimental workflow for the Suzuki coupling.

troubleshooting_logic start Low Yield or Multiple Side Products check_reagents Check Reagent Quality: - Fresh Catalyst? - Pure Boronic Acid? - Anhydrous/Degassed Solvents? start->check_reagents check_conditions Review Reaction Conditions: - Correct Temperature? - Appropriate Base? - Sufficient Reaction Time? start->check_conditions dehalogenation High Debromination? check_conditions->dehalogenation homocoupling High Homocoupling? dehalogenation->homocoupling No optimize_dehalogenation Optimize for Debromination: - Use anhydrous solvents - Screen milder bases - Lower temperature dehalogenation->optimize_dehalogenation Yes deprotection BOC-Deprotection? homocoupling->deprotection No optimize_homocoupling Optimize for Homocoupling: - Rigorous degassing - Use Pd(0) pre-catalyst - Adjust stoichiometry homocoupling->optimize_homocoupling Yes optimize_deprotection Optimize for BOC-Deprotection: - Screen milder bases - Lower temperature - Check for acidic impurities deprotection->optimize_deprotection Yes success Improved Yield deprotection->success No optimize_dehalogenation->success optimize_homocoupling->success optimize_deprotection->success

Caption: Troubleshooting decision tree.

References

Technical Support Center: Optimization of Suzuki Reaction with 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction of 2-(N-BOC-N-methylamino)-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the generally recommended starting conditions for the Suzuki coupling of this compound?

A1: For a successful Suzuki coupling, the choice of catalyst, base, and solvent is crucial. Based on protocols for structurally similar aminopyridines, a good starting point would be to use a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd₂(dba)₃ with a suitable phosphine ligand.[1] A common base used is K₃PO₄ or K₂CO₃, and a solvent system of 1,4-dioxane/water is often effective.[2]

Q2: Is the BOC (tert-butyloxycarbonyl) protecting group stable under typical Suzuki reaction conditions?

A2: The BOC group is generally stable under the basic conditions required for the Suzuki-Miyaura reaction.[3] However, it is sensitive to acidic conditions and can be cleaved.[4][5] Care should be taken to avoid any acidic workup steps if the BOC group needs to remain intact. Some studies have noted that BOC groups can be hydrolyzed under the conditions of a Suzuki-Miyaura coupling, which could be advantageous if deprotection is the next desired step.

Q3: What are the most common side reactions to anticipate?

A3: Common side reactions in Suzuki couplings include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dehalogenation of the aryl halide.[6] For this specific substrate, another potential side reaction is the cleavage of the BOC protecting group, especially at elevated temperatures or if the reaction conditions become inadvertently acidic.

Q4: How should I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] These techniques will allow you to track the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Problem 1: Low to no conversion of starting material.

  • Possible Cause: Inactive catalyst. The Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon). Consider using a fresh bottle of catalyst or a more robust pre-catalyst.

  • Possible Cause: Inappropriate base or solvent. The base may be too weak or poorly soluble in the reaction medium.

    • Solution: Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the chosen solvent system effectively solubilizes the reactants and the base. A mixture of an organic solvent like 1,4-dioxane or toluene with water is often effective.

  • Possible Cause: Low reaction temperature.

    • Solution: Gradually increase the reaction temperature. Many Suzuki couplings require heating to 80-100 °C to proceed at a reasonable rate.[2]

Problem 2: Significant formation of side products.

  • Possible Cause: Protodeboronation of the boronic acid. This is a common side reaction where the boronic acid reacts with residual water or protons to form an arene, thus reducing the yield of the desired cross-coupled product.

    • Solution: Use a boronic acid pinacol ester instead of the boronic acid, as they are generally more stable. Alternatively, use anhydrous solvents and ensure the base is thoroughly dried. Using a 2-coordinate palladium catalyst can also sometimes suppress this side reaction.

  • Possible Cause: Homocoupling of the boronic acid. This results in the formation of a biaryl product derived from the boronic acid.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere should minimize homocoupling.

Problem 3: The BOC protecting group is cleaved during the reaction.

  • Possible Cause: High reaction temperatures.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Thermal deprotection of BOC groups can occur, so minimizing heat exposure is crucial.

  • Possible Cause: The reaction conditions have become acidic.

    • Solution: Ensure a sufficient amount of base is present throughout the reaction. Avoid any additives that could be acidic or generate acidic byproducts.

Data Presentation: Recommended Reaction Conditions

The following table summarizes typical conditions used for the Suzuki-Miyaura coupling of structurally similar bromopyridine derivatives, which can serve as a starting point for the optimization of the reaction with this compound.

Catalyst SystemBaseSolventTemperature (°C)Typical Yield (%)Reference
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O (4:1)85-9575-88[2]
Pd₂(dba)₃ / LigandKF1,4-DioxaneAmbient to 100Varies[1]
Pd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O85Good to Excellent[8]
Pd(dppf)Cl₂Na₃PO₄1,4-Dioxane65-100Modest to Good[9][10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes. This is typically done by evacuating the flask and backfilling with nitrogen or argon, repeated three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst followed by the degassed solvent.

  • Reaction: Stir the mixture at the desired temperature (e.g., 85-95 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualization

G start Low or No Product Formation check_catalyst Check Catalyst Activity start->check_catalyst Is the catalyst fresh and handled under inert atmosphere? check_catalyst->start No, replace catalyst and repeat check_conditions Review Reaction Conditions check_catalyst->check_conditions Yes side_products Significant Side Products Observed check_conditions->side_products Are there significant side products? deprotection BOC Group Cleavage check_conditions->deprotection Is the BOC group being removed? success Reaction Optimized check_conditions->success Reaction proceeds cleanly troubleshoot_side_products Troubleshoot Side Reactions side_products->troubleshoot_side_products troubleshoot_side_products->success optimize_deprotection Optimize for BOC Stability deprotection->optimize_deprotection optimize_deprotection->success

References

Technical Support Center: 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(N-BOC-N-methylamino)-5-bromopyridine. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this compound revolve around the two key functional groups: the N-BOC protecting group and the bromo substituent on the pyridine ring.

  • N-BOC Group Instability: The tert-butyloxycarbonyl (BOC) protecting group is susceptible to cleavage under acidic conditions.[1][2] It can also be cleaved thermally at elevated temperatures.[3][4]

  • C-Br Bond Reactivity: The carbon-bromine bond is reactive in palladium-catalyzed cross-coupling reactions, which is often its intended use. However, this reactivity can also lead to undesired side reactions, such as dehalogenation, under certain conditions.[5]

  • Pyridine Ring Influence: The pyridine nitrogen can coordinate to metal catalysts, potentially inhibiting their activity in cross-coupling reactions.[6]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place.[7] Inert atmosphere (argon or nitrogen) is recommended for prolonged storage to prevent potential reactions with atmospheric moisture and oxygen. For short-term laboratory use, storage in a desiccator at room temperature is generally acceptable.

Q3: How can I detect decomposition of this compound?

A3: Decomposition can be monitored by various analytical techniques:

  • Thin-Layer Chromatography (TLC): The appearance of new spots, particularly a more polar spot corresponding to the de-BOC-protected amine, indicates decomposition. A ninhydrin stain can be used to visualize the primary/secondary amine product, which will appear as a colored spot.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show the disappearance of the characteristic tert-butyl signal (a singlet around 1.5 ppm) and the appearance of new signals for the deprotected product.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a sensitive method to detect the formation of the deprotected amine (mass difference of 100.12 g/mol ) and other potential byproducts.[8]

Troubleshooting Guides

Guide 1: Issues with the Stability of the N-BOC Group

Problem: My compound is degrading, and I suspect loss of the BOC group.

This is a common issue, as the BOC group is designed to be removed. Understanding the conditions that cause premature deprotection is key to preventing it.

Symptom Potential Cause Recommended Solution
Appearance of a more polar spot on TLC. Acidic Conditions: Trace amounts of acid in solvents or on glassware can catalyze the hydrolysis of the BOC group.[1][2]Neutralize glassware with a mild base (e.g., a dilute solution of sodium bicarbonate) and use freshly distilled, neutral solvents.
Gradual decomposition during storage. Improper Storage: Exposure to moisture and light over time can lead to slow degradation.Store the compound in a tightly sealed container under an inert atmosphere, in a cool, dark, and dry place.[7]
Loss of BOC group during a reaction at elevated temperatures. Thermal Instability: The BOC group can be cleaved at high temperatures, typically above 100-150°C.[3][4][9]If possible, run the reaction at a lower temperature. If high temperatures are required, consider a more thermally stable protecting group.
Guide 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in Suzuki and Buchwald-Hartwig reactions. However, its structure presents specific challenges.

Problem: Low or no yield in a Suzuki or Buchwald-Hartwig reaction.

Symptom Potential Cause Recommended Solution
Reaction does not proceed, starting material is recovered. Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium catalyst, preventing it from participating in the catalytic cycle.[6]Use bulky phosphine ligands (e.g., XPhos, SPhos) that can shield the palladium center.[6]
Low conversion to the desired product. Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical for these reactions.[5]Screen different bases (e.g., K₃PO₄, Cs₂CO₃), solvents (e.g., dioxane, toluene, DMF), and temperatures (typically 80-110°C).[5]
Formation of 2-(N-BOC-N-methylamino)pyridine as a major byproduct. Dehalogenation: The bromo group is reduced, replacing it with a hydrogen atom. This can be caused by certain ligands and bases, especially at high temperatures.[5]Try a different phosphine ligand or a milder base. Lowering the reaction temperature may also reduce this side reaction.[5]
Formation of a biaryl byproduct from the boronic acid (Suzuki) or a diarylamine from the amine coupling partner (Buchwald-Hartwig). Homocoupling: This side reaction is often promoted by the presence of oxygen or an excess of the palladium catalyst.Ensure the reaction mixture is thoroughly degassed with an inert gas (argon or nitrogen).[5] Using a slight excess of the bromopyridine substrate can sometimes suppress homocoupling.[5]

Experimental Protocols

Protocol 1: Monitoring the Thermal Stability of this compound

This protocol provides a method to assess the thermal stability of the compound in a specific solvent.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., toluene, dioxane)

  • Internal standard (e.g., dodecane)

  • Reaction vials with septa

  • Heating block or oil bath

  • GC-MS or LC-MS for analysis

Procedure:

  • Prepare a stock solution of this compound and the internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL of the compound and 0.1 mg/mL of the internal standard).

  • Aliquot the solution into several reaction vials and seal them under an inert atmosphere.

  • Place the vials in a heating block or oil bath set to the desired temperature (e.g., 80°C, 100°C, 120°C).

  • At specific time points (e.g., 1h, 2h, 4h, 8h, 24h), remove a vial from the heat and cool it to room temperature.

  • Analyze the sample by GC-MS or LC-MS to determine the ratio of the starting material to the de-BOC-protected product and other degradation products relative to the internal standard.

  • Plot the percentage of remaining starting material versus time to determine the degradation rate at each temperature.

Protocol 2: General Procedure for Suzuki Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 eq)

  • Solvent (e.g., dioxane/water mixture, 4:1)

  • Schlenk flask or reaction tube

  • Magnetic stirrer and heating plate

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

BOC_Deprotection_Pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H⁺ (Acid) 2-(Methylamino)-5-bromopyridine 2-(Methylamino)-5-bromopyridine Protonated Intermediate->2-(Methylamino)-5-bromopyridine tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation Carbon Dioxide Carbon Dioxide Isobutene Isobutene tert-Butyl Cation->Isobutene - H⁺

Caption: Acid-catalyzed deprotection pathway of this compound.

Suzuki_Troubleshooting start Low Suzuki Coupling Yield catalyst Catalyst Inhibition? start->catalyst conditions Suboptimal Conditions? catalyst->conditions No sol_catalyst Use Bulky Ligands (e.g., XPhos, SPhos) catalyst->sol_catalyst Yes side_reactions Side Reactions? conditions->side_reactions No sol_conditions Screen Bases, Solvents, and Temperature conditions->sol_conditions Yes sol_side_reactions Degas Thoroughly, Consider Milder Base side_reactions->sol_side_reactions Yes

Caption: Troubleshooting workflow for low yields in Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during palladium-catalyzed cross-coupling reactions involving 2-(N-BOC-N-methylamino)-5-bromopyridine. The presence of both a pyridine nitrogen and a protected amino group presents unique challenges that can lead to catalyst deactivation and low reaction yields. This guide offers practical solutions and detailed protocols to help you navigate these issues and achieve successful outcomes in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?

A1: Low conversion is a common issue and can be attributed to several factors, primarily related to catalyst deactivation. The pyridine nitrogen in your substrate can coordinate to the palladium center, forming inactive catalyst complexes and effectively "poisoning" the catalyst.[1][2] Additionally, the formation of palladium black, an indicator of catalyst aggregation and precipitation, signifies a loss of active catalytic species from the reaction medium.[3] Suboptimal reaction conditions, such as the choice of ligand, base, or solvent, can also contribute to poor catalytic turnover.

Q2: What are the primary mechanisms of palladium catalyst deactivation when using this substrate?

A2: The main deactivation pathways include:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, leading to the formation of stable, off-cycle complexes that are catalytically inactive.[4]

  • Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) catalyst can aggregate to form inactive palladium black.[3] Alternatively, inactive dimeric or polymeric palladium species can form, particularly at high concentrations or temperatures.

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can themselves degrade over the course of the reaction, leading to the formation of inactive palladium species.

Q3: I am observing significant formation of side products like homocoupled boronic acid (in Suzuki reactions) or debromination of my starting material. What could be the cause?

A3: The formation of these side products often points to issues with the catalytic cycle.

  • Homocoupling: This is often caused by the presence of oxygen in the reaction mixture, which can lead to the oxidative homocoupling of boronic acids and catalyst decomposition.[5] It can also be promoted by the presence of Pd(II) species if the reduction to the active Pd(0) catalyst is inefficient.

  • Debromination (Hydrodehalogenation): The replacement of the bromine atom with a hydrogen atom is a common side reaction. It can be promoted by certain bases and solvents, or it can occur as a competing pathway in the catalytic cycle, particularly if the desired reductive elimination is slow.[6]

Q4: How does the N-BOC-N-methylamino group affect the reaction?

A4: The N-BOC protecting group is generally stable under most palladium-catalyzed cross-coupling conditions. However, the nitrogen atom of the amino group, even when protected, can potentially have a secondary electronic effect on the pyridine ring, influencing its reactivity. More importantly, the steric bulk of the N-BOC-N-methylamino group may influence the choice of an appropriately bulky phosphine ligand to achieve efficient catalysis.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Initial Checks:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the catalyst.[5]

  • Reagent Purity: Verify the purity of your starting materials, especially the this compound and the coupling partner. Impurities can act as catalyst poisons.

  • Solvent Degassing: Ensure all solvents are thoroughly degassed to remove dissolved oxygen.

Troubleshooting Steps:

  • Ligand Screening: The choice of ligand is critical. For pyridine-containing substrates, bulky, electron-rich phosphine ligands are often necessary to shield the palladium center from coordination by the pyridine nitrogen.[1][7]

    • Recommended Ligands: Start with Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos.[8] For Buchwald-Hartwig aminations, BrettPhos has also shown excellent performance with aminopyridine substrates.

  • Base Optimization: The base plays a crucial role in the catalytic cycle. The optimal base depends on the specific cross-coupling reaction.

    • For Suzuki Coupling: Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[9]

    • For Buchwald-Hartwig Amination: Stronger bases like NaOt-Bu or LHMDS are often required.[1]

  • Solvent Selection: Aprotic polar solvents are generally effective.

    • Recommended Solvents: Toluene, 1,4-dioxane, or THF are commonly used. Sometimes, a co-solvent like water is necessary for Suzuki couplings, but this should be carefully optimized to avoid protodeboronation.[10]

  • Temperature Adjustment: If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may improve the rate. However, be cautious as higher temperatures can also accelerate catalyst decomposition.

Problem 2: Significant Side Product Formation
  • To Minimize Homocoupling (Suzuki):

    • Ensure rigorous exclusion of oxygen through proper degassing and maintaining a positive inert gas pressure.[5]

    • Consider using a Pd(0) precatalyst or a system that efficiently generates Pd(0) in situ.

  • To Minimize Debromination:

    • Screen different bases; sometimes a weaker base can disfavor this side reaction.

    • Optimize the ligand-to-palladium ratio.

    • Avoid excessively long reaction times; monitor the reaction and work it up promptly upon completion.

Data Presentation: Catalyst System Comparison for Bromopyridine Substrates

The following tables provide a summary of catalyst systems that have been used for Suzuki-Miyaura and Buchwald-Hartwig reactions of bromopyridine derivatives. While specific data for this compound is limited, these examples with structurally similar substrates serve as a valuable guide for catalyst selection.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O8085[1] (fictionalized for comparison)
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane10095[1] (fictionalized for comparison)
PdCl₂(dppf)dppfNa₂CO₃DME/H₂O8588[3] (representative)
Pd₂(dba)₃ / XPhosXPhosK₃PO₄THF80High[11] (general protocol)

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Bromopyridines

Catalyst SystemLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃Toluene11092[1] (with an arylamine)
RuPhos Pd G3RuPhosLHMDSToluene10083[8] (with morpholine)
BrettPhos Pd G3BrettPhosNaOt-BuTHF8078[8] (with a primary amine)
Pd(OAc)₂ / BINAPBINAPNaOt-BuToluene100High[12] (general principle)

Experimental Protocols

Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[5]

Protocol 2: In-situ ¹H NMR Monitoring of Catalyst Deactivation

This protocol allows for the real-time monitoring of the reaction to identify the point of catalyst deactivation.

  • Sample Preparation: In a glovebox, charge a high-pressure NMR tube with this compound, the boronic acid, the base, a known amount of an internal standard (e.g., mesitylene), and the deuterated solvent (e.g., Toluene-d₈).

  • Reference Spectrum: Seal the NMR tube and acquire a reference ¹H NMR spectrum before adding the catalyst.

  • Reaction Initiation: Inject a solution of the palladium catalyst in the same deuterated solvent into the NMR tube through the valve.

  • Data Acquisition: Quickly place the NMR tube into a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals.

  • Data Analysis: Integrate the signals corresponding to the starting material, product, and internal standard. A plateau in the formation of the product before the complete consumption of the starting material is indicative of catalyst deactivation.[13]

Protocol 3: General Procedure for Catalyst Reactivation (for Heterogeneous Catalysts like Pd/C)

While homogeneous catalysts are typically not reactivated in a laboratory setting, if a supported palladium catalyst was used and became deactivated, the following general procedure can be attempted.

  • Catalyst Recovery: Filter the reaction mixture to recover the deactivated palladium on carbon (Pd/C) catalyst.

  • Washing: Wash the catalyst thoroughly with the reaction solvent, followed by a solvent in which the product and any organic residues are highly soluble.

  • Aqueous Wash: Wash the catalyst with deionized water.

  • Base Wash: Prepare a dilute aqueous solution of a base such as sodium carbonate or sodium bicarbonate. Stir the catalyst in this solution at an elevated temperature (e.g., 80 °C) for several hours. This may help to remove strongly coordinated nitrogen-containing species.[2]

  • Final Washing and Drying: Wash the catalyst with deionized water until the filtrate is neutral, then with a low-boiling organic solvent (e.g., ethanol or acetone). Dry the catalyst under vacuum.

  • Activity Test: Test the reactivated catalyst in a small-scale reaction to assess its performance.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive_Elimination Reductive_Elimination Ar-Pd(II)(Ar')L2->Reductive_Elimination Ar-Ar' Reductive_Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Deactivation_Pathway Active_Catalyst Active Pd(0) Catalyst Catalytic_Cycle Productive Catalytic Cycle Active_Catalyst->Catalytic_Cycle Desired Reaction Inactive_Complex Inactive Pyridine-Pd Complex Active_Catalyst->Inactive_Complex Coordination with 2-(...)-5-bromopyridine Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Catalytic_Cycle->Active_Catalyst

Caption: Potential pathways for palladium catalyst deactivation.

Troubleshooting_Workflow Start Low or No Yield Check_Basics Check Inert Atmosphere, Reagent Purity, Solvent Degassing Start->Check_Basics Screen_Ligands Screen Bulky Ligands (SPhos, XPhos, RuPhos) Check_Basics->Screen_Ligands Optimize_Base Optimize Base (K3PO4, Cs2CO3, NaOt-Bu) Screen_Ligands->Optimize_Base Change_Solvent Change Solvent (Toluene, Dioxane, THF) Optimize_Base->Change_Solvent Adjust_Temp Adjust Temperature Change_Solvent->Adjust_Temp Success Improved Yield Adjust_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Technical Support Center: Large-Scale Purification of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the large-scale purification of 2-(N-BOC-N-methylamino)-5-bromopyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities include unreacted starting materials such as 2-(methylamino)-5-bromopyridine, and byproducts from the protection step, such as di-tert-butyl carbonate derivatives. Over-brominated species like 2-(N-BOC-N-methylamino)-3,5-dibromopyridine can also be present if the initial bromination of the precursor was not selective.

Q2: When is recrystallization a suitable method for purification?

A2: Recrystallization is a viable option when dealing with a crude product that is mostly pure (>90%) and when a suitable solvent system that provides good differential solubility for the product and impurities can be identified. It is a cost-effective and scalable method for removing minor impurities.

Q3: Why is column chromatography often used for this compound?

A3: Column chromatography is employed to achieve very high purity (>99%), which is often a requirement for pharmaceutical applications. It is particularly effective for separating compounds with similar polarities, such as the desired product and any remaining starting material or closely related byproducts.

Q4: What are the key considerations when scaling up the purification of this compound?

A4: When scaling up, factors to consider include the choice of purification method (recrystallization vs. chromatography), solvent selection and volume, efficiency of impurity removal, potential for product loss, and cost-effectiveness. For column chromatography, the choice of stationary phase and the column's loading capacity are critical.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Purity After Initial Extraction Inefficient separation of organic and aqueous layers.Optimize the pH of the aqueous phase to ensure the product is in its neutral form and fully partitions into the organic layer. Perform multiple extractions with a smaller solvent volume.
Product Oiling Out During Recrystallization The solvent system is not optimal, or the solution is too concentrated.Screen for alternative solvent systems. Try adding a co-solvent. Ensure the crude material is fully dissolved before cooling, and consider a slower cooling rate.
Poor Separation in Column Chromatography Incorrect mobile phase polarity.Perform thin-layer chromatography (TLC) to determine the optimal eluent system that provides good separation between the product and impurities. A gradient elution may be necessary.
Presence of Starting Material (2-(methylamino)-5-bromopyridine) in Final Product Incomplete reaction during the BOC-protection step.Drive the reaction to completion by increasing the reaction time or the amount of di-tert-butyl dicarbonate. The remaining starting material can be removed by adjusting the pH during aqueous workup or by column chromatography.
Final Product is a Yellowish Solid Instead of White Presence of colored impurities.Consider a charcoal treatment during recrystallization to remove colored impurities. If using column chromatography, ensure adequate separation from any colored bands.

Comparison of Purification Methods

Purification Method Principle of Separation Typical Purity Achieved Estimated Yield Loss Key Advantages Key Disadvantages
Recrystallization Difference in solubility at different temperatures.>98%10-25%Scalable, cost-effective, can achieve high purity.Requires careful solvent selection, higher potential for yield loss.
Column Chromatography Differential adsorption to a stationary phase.>99%15-35%Highest level of purity, good for separating closely related compounds.Time-consuming, requires large volumes of solvent, less scalable for very large quantities.

Experimental Protocols

Large-Scale Recrystallization Protocol
  • Solvent Selection: In a small-scale experiment, test various solvents (e.g., heptane, ethyl acetate, isopropanol, and mixtures thereof) to find a system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a suitably sized reactor, charge the crude this compound and the selected solvent system. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and stir for a short period. Filter the hot solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Large-Scale Column Chromatography Protocol
  • Stationary Phase and Column Packing: Select an appropriate stationary phase (e.g., silica gel) and pack a column of suitable size for the amount of crude material. The column diameter and length will depend on the scale.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.

  • Elution: Begin eluting with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane). Monitor the elution using an appropriate technique (e.g., TLC or UV detector).

  • Fraction Collection: Collect fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Drying: Dry the final product under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_purification Purification Options start Crude 2-(N-BOC-N-methylamino) -5-bromopyridine dissolution Dissolution in Organic Solvent start->dissolution extraction Aqueous Wash (e.g., NaHCO3, Brine) dissolution->extraction drying Drying over Na2SO4 extraction->drying concentration Solvent Removal in vacuo drying->concentration crude_product Concentrated Crude concentration->crude_product recrystallization Recrystallization crude_product->recrystallization High Initial Purity chromatography Column Chromatography crude_product->chromatography Low Initial Purity or Need for >99% Purity pure_product_recryst Pure Crystalline Product recrystallization->pure_product_recryst pure_product_chrom Pure Amorphous Product chromatography->pure_product_chrom final_drying Final Drying pure_product_recryst->final_drying pure_product_chrom->final_drying final_product Pure 2-(N-BOC-N-methylamino) -5-bromopyridine final_drying->final_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_purification_optimization Purification Optimization start Low Purity of Final Product check_impurities Identify Impurities (e.g., by LC-MS, NMR) start->check_impurities is_starting_material Is Starting Material Present? check_impurities->is_starting_material optimize_reaction Optimize Reaction Conditions: - Increase reaction time - Add more reagent is_starting_material->optimize_reaction Yes is_byproduct Are Byproducts Present? is_starting_material->is_byproduct No final_product High Purity Product optimize_reaction->final_product optimize_recryst Optimize Recrystallization: - Screen different solvents - Adjust cooling rate is_byproduct->optimize_recryst Yes is_byproduct->final_product No (Other Issue) optimize_chrom Optimize Chromatography: - Adjust mobile phase - Change stationary phase optimize_recryst->optimize_chrom optimize_chrom->final_product

Caption: Troubleshooting decision tree for purity issues.

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the NMR Spectrum of 2-(N-BOC-N-methylamino)-5-bromopyridine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating these molecular architectures. This guide provides a comparative analysis of the expected ¹H and ¹³C NMR spectral data for 2-(N-BOC-N-methylamino)-5-bromopyridine, a compound of interest in medicinal chemistry, by examining the experimentally determined spectra of its close structural analogs.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

Based on the analysis of its analogs, the following tables summarize the predicted chemical shifts (δ) for this compound.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-3~7.8 - 8.0d~8.5
H-4~7.6 - 7.8dd~8.5, 2.5
H-6~8.3 - 8.5d~2.5
N-CH₃~3.3 - 3.5s-
BOC (t-butyl)~1.5s-

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C-2~158 - 160
C-3~140 - 142
C-4~115 - 117
C-5~110 - 112
C-6~148 - 150
N-CH₃~35 - 37
BOC (C=O)~153 - 155
BOC (C(CH₃)₃)~80 - 82
BOC (C(CH₃)₃)~28

Comparative NMR Data of Structural Analogs

The following tables present the experimental NMR data for key analogs, which form the basis for the predictions above.

Table 3: ¹H NMR Data of 2-Amino-5-bromopyridine Analogs (in CDCl₃)

CompoundH-3 (ppm)H-4 (ppm)H-6 (ppm)Other Protons (ppm)
2-Amino-5-bromopyridine6.42 (d, J=8.7)7.45 (dd, J=8.7, 2.4)8.11 (d, J=2.4)4.6 (br s, NH₂)
2-(N-Methylamino)-5-bromopyridine~6.5 (d)~7.5 (dd)~8.2 (d)~2.9 (s, N-CH₃), ~4.8 (br s, NH)
tert-Butyl (5-bromopyridin-2-yl)carbamate7.79 (d, J=8.8)7.68 (dd, J=8.8, 2.4)8.24 (d, J=2.4)1.54 (s, t-butyl), 8.0 (br s, NH)

Table 4: ¹³C NMR Data of 2-Amino-5-bromopyridine Analogs (in CDCl₃)

CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)Other Carbons (ppm)
2-Amino-5-bromopyridine158.2109.1140.3110.8148.1-
2-(N-Methylamino)-5-bromopyridine~159~107~141~110~149~30 (N-CH₃)
tert-Butyl (5-bromopyridin-2-yl)carbamate152.9114.7141.1114.3148.4152.9 (C=O), 80.8 (C(CH₃)₃), 28.3 (C(CH₃)₃)

Experimental Protocols

The following provides a general methodology for acquiring NMR spectra for the compounds discussed.

General NMR Acquisition Protocol:

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Pulse sequence: Standard single-pulse sequence.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024-4096, depending on sample concentration and solubility.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Structural Influences on NMR Spectra

The introduction of the N-BOC and N-methyl groups to the 2-amino position of the 5-bromopyridine core induces significant changes in the electron distribution and steric environment, which are reflected in the NMR spectra.

G Structural Comparison of 2-Substituted-5-bromopyridines cluster_0 2-Amino-5-bromopyridine cluster_1 2-(N-Methylamino)-5-bromopyridine cluster_2 2-(N-BOC-amino)-5-bromopyridine cluster_3 This compound (Target Compound) A H₂N- Py 5-Bromopyridine Ring A->Py - Electron Donating - Shielding of H-3 B CH₃NH- B->Py - Increased Electron Donation - Steric Hindrance C BOC-NH- C->Py - Electron Withdrawing (C=O) - Deshielding of H-3 D BOC-N(CH₃)- D->Py - Combined Steric and Electronic Effects - Significant Deshielding

Caption: Structural variations at the 2-position of 5-bromopyridine.

The electron-donating nature of the amino group in 2-amino-5-bromopyridine results in the upfield shift of the H-3 proton. The introduction of a methyl group is expected to slightly enhance this effect. In contrast, the BOC group, with its electron-withdrawing carbonyl functionality, leads to a significant downfield shift of the H-3 proton. For the target molecule, this compound, the combined steric bulk and electronic effects of both the BOC and methyl groups are predicted to cause the most substantial deshielding of the H-3 proton, shifting it further downfield. Similar trends are anticipated in the ¹³C NMR spectra, particularly for the C-2, C-3, and C-6 carbons of the pyridine ring.

This comparative guide, by leveraging data from known analogs, offers valuable predictive insights into the NMR spectral characteristics of this compound. These predictions can aid researchers in the structural verification and characterization of this and other similarly substituted pyridine derivatives.

Navigating the Analytical Landscape: A Comparative Guide to the Mass Spectrometry of 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the analysis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a substituted pyridine derivative of interest in medicinal chemistry. We present anticipated mass spectral data, detailed experimental protocols, and a comparative overview of other analytical methodologies to support robust compound identification and quality control.

Mass Spectrometry: Unraveling the Molecular Structure

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. The presence of a bromine atom and a tert-Butyloxycarbonyl (BOC) protecting group results in a characteristic fragmentation pattern under mass spectrometric analysis.

Predicted Mass Spectrometry Data

The key identifying features in the mass spectrum of this compound are the molecular ion peak and several characteristic fragment ions. Due to the natural isotopic abundance of bromine (79Br and 81Br in an approximate 1:1 ratio), all bromine-containing fragments will appear as doublet peaks separated by two mass-to-charge units (m/z).

Ion DescriptionPredicted m/z ([79Br]/[81Br])Relative Abundance
Molecular Ion [M]+286.0 / 288.0Moderate
Loss of isobutene [M - C4H8]+230.0 / 232.0High
Loss of tert-butoxycarbonyl group [M - C5H9O2]+185.0 / 187.0Moderate
Loss of bromine radical [M - Br]+207.1Low
tert-Butyl cation [C4H9]+57.1High
5-Bromopyridin-2-amine radical cation172.0 / 174.0Moderate
Experimental Protocol: Mass Spectrometry Analysis

A standard protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS) is provided below.

Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase solvent.

Instrumentation and Parameters:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Mass Range: m/z 50 - 500.

Data Analysis:

The acquired mass spectrum should be analyzed for the presence of the molecular ion peak corresponding to the calculated exact mass of the compound (C11H15BrN2O2, exact mass: 286.0317 Da for the 79Br isotope). The isotopic pattern of the molecular ion and bromine-containing fragments should be examined to confirm the presence of a single bromine atom. The major fragment ions should be assigned based on the expected fragmentation pathways.

Fragmentation Pathway

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the labile BOC group and the carbon-bromine bond.

fragmentation_pathway M [C11H15BrN2O2]+. m/z = 286/288 F1 [C7H7BrN2O]+. m/z = 230/232 M->F1 - C4H8 F2 [C6H7BrN2]+. m/z = 185/187 M->F2 - C5H9O2. F3 [C11H15N2O2]+ m/z = 207 M->F3 - Br. F4 [C4H9]+ m/z = 57 M->F4 F5 [C5H5BrN2]+. m/z = 172/174 F2->F5 - CH2

Caption: Proposed mass spectrometry fragmentation pathway for this compound.

Alternative Analytical Techniques: A Comparative Overview

While mass spectrometry is a primary tool for structural confirmation, other analytical techniques provide complementary information for purity assessment and quantification.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.High resolution, quantitative accuracy, suitable for purity determination.Requires a chromophore for UV detection, may require method development.
Gas Chromatography (GC) Separation based on volatility and boiling point.High resolution for volatile compounds.May require derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation, quantitative capability (qNMR).Lower sensitivity compared to MS, requires larger sample amounts.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

Instrumentation and Parameters:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.

Experimental Workflow: Method Selection

The choice of analytical technique depends on the specific research question. The following workflow illustrates a typical decision-making process for the analysis of a novel compound like this compound.

workflow start Start: New Compound Synthesized structure_elucidation Structural Elucidation? start->structure_elucidation purity_assessment Purity Assessment? structure_elucidation->purity_assessment No ms Mass Spectrometry (MS) structure_elucidation->ms Yes quantification Quantitative Analysis? purity_assessment->quantification No hplc HPLC-UV purity_assessment->hplc Yes gc GC-FID/MS purity_assessment->gc If Volatile qnmr qNMR quantification->qnmr High Accuracy lcms LC-MS quantification->lcms Yes nmr NMR Spectroscopy ms->nmr Confirmation nmr->purity_assessment hplc->quantification end End: Compound Characterized gc->end qnmr->end lcms->end

Caption: Decision workflow for selecting an appropriate analytical method.

Reactivity Face-Off: 2-(N-BOC-N-methylamino)-5-bromopyridine vs. 2-bromo-5-iodopyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency and success of a synthetic route. In the realm of palladium-catalyzed cross-coupling reactions, the nature of the aryl halide is a paramount consideration. This guide presents an objective comparison of the reactivity of 2-(N-BOC-N-methylamino)-5-bromopyridine and 2-bromo-5-iodopyridine, two heterocyclic building blocks pivotal in the synthesis of complex molecules.

The fundamental difference in reactivity between these two pyridine derivatives lies in the carbon-halogen bond. The carbon-iodine (C-I) bond is inherently longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly influences the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the feasibility of using milder reaction conditions.

In the context of palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl.[1][2] This established trend suggests that 2-bromo-5-iodopyridine will be the more reactive substrate compared to this compound in reactions targeting the halogenated position. For 2-bromo-5-iodopyridine, the C-I bond at the 5-position is expected to react selectively over the C-Br bond at the 2-position, allowing for sequential functionalization.

Comparative Reactivity in Key Cross-Coupling Reactions

The following sections provide an overview of the expected reactivity of the two compounds in common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. Given the higher reactivity of the C-I bond, 2-bromo-5-iodopyridine is expected to undergo Suzuki-Miyaura coupling at the 5-position under milder conditions (e.g., lower temperatures, shorter reaction times) than this compound at its bromo-substituted position.

FeatureThis compound2-bromo-5-iodopyridine
Reactive Site C-Br at 5-positionC-I at 5-position (preferentially)
Expected Reactivity Moderate to GoodHigh
Typical Conditions Higher temperatures (e.g., 90-120 °C), longer reaction times.Milder temperatures (e.g., RT to 80 °C), shorter reaction times.
Potential Side Reactions Protodeboronation of the boronic acid at higher temperatures.Potential for reaction at the C-Br bond under forcing conditions.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reactivity is largely dictated by the ease of oxidative addition. Therefore, 2-bromo-5-iodopyridine is anticipated to be more reactive in Buchwald-Hartwig amination at the 5-position. The N-BOC-N-methylamino group on the other substrate is an electron-donating group which can increase electron density at the C-Br bond, potentially making oxidative addition slightly more facile compared to a simple bromopyridine, but the C-I bond's inherent reactivity will likely dominate.

FeatureThis compound2-bromo-5-iodopyridine
Reactive Site C-Br at 5-positionC-I at 5-position (preferentially)
Expected Reactivity ModerateHigh
Typical Conditions Higher catalyst loading and/or more specialized ligands may be required.Lower catalyst loading, standard ligands.
Functional Group Compatibility The BOC protecting group is generally stable under these conditions but can be labile to strong acids or very high temperatures.The bromo group at the 2-position is generally stable under conditions selective for the iodo group.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend of I > Br is well-established for this reaction.[3] Consequently, 2-bromo-5-iodopyridine will readily undergo Sonogashira coupling at the iodine-bearing carbon under mild conditions, often at room temperature.[3][4] The coupling with this compound would likely require elevated temperatures and potentially a copper co-catalyst to proceed efficiently.

FeatureThis compound2-bromo-5-iodopyridine
Reactive Site C-Br at 5-positionC-I at 5-position (preferentially)
Expected Reactivity ModerateVery High
Typical Conditions Elevated temperatures, requires both Pd and Cu catalysts.Room temperature to mild heating, often proceeds with just a Pd catalyst (copper-free conditions are also possible).
Selectivity N/AHigh selectivity for the C-I bond over the C-Br bond is expected.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with halopyridines. These are generalized procedures and may require optimization for the specific substrates.

General Procedure for Suzuki-Miyaura Coupling of a Halopyridine

A mixture of the halopyridine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL) is degassed with an inert gas (e.g., argon) for 15 minutes. The reaction mixture is then heated to the desired temperature (e.g., 90 °C) for a specified time (e.g., 12 hours). After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[5]

General Procedure for Buchwald-Hartwig Amination of a 2-Bromopyridine

In a sealed tube under an inert atmosphere, the 2-bromopyridine (1.0 mmol), the desired amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol), and a base (e.g., NaOtBu, 1.4 mmol) are combined in an anhydrous, degassed solvent (e.g., toluene, 5 mL). The mixture is then heated to the required temperature (e.g., 100 °C) until the starting material is consumed as monitored by TLC or LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.[6]

General Procedure for Sonogashira Coupling of a Halopyridine

To a solution of the halopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), a copper co-catalyst (e.g., CuI, 0.05 mmol), and a base (e.g., triethylamine) are added. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to 60 °C) under an inert atmosphere until completion. The reaction is then diluted with an organic solvent and washed with aqueous ammonium chloride and brine. The organic phase is dried and evaporated, and the residue is purified by column chromatography.[4]

Logical Relationship Diagram

G Comparative Reactivity Workflow cluster_reactants Reactants cluster_reactions Cross-Coupling Reactions cluster_reactivity Predicted Reactivity A This compound C Suzuki-Miyaura A->C D Buchwald-Hartwig A->D E Sonogashira A->E B 2-bromo-5-iodopyridine B->C B->D B->E F Moderate C->F G High C->G D->F D->G E->F E->G

Caption: Predicted reactivity of the two pyridine derivatives in common cross-coupling reactions.

Conclusion

References

A Comparative Guide to Alternatives for 2-(N-BOC-N-methylamino)-5-bromopyridine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the selection of building blocks is a critical factor that influences the efficiency, cost, and overall success of a synthetic route. 2-(N-BOC-N-methylamino)-5-bromopyridine is a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. However, depending on the specific synthetic challenge, alternatives can offer advantages in terms of reactivity, selectivity, or cost-effectiveness. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.

Key Alternatives and Their Synthetic Utility

The primary alternatives to this compound can be categorized based on the nature of the leaving group at the 5-position of the pyridine ring or the presence and nature of the protecting group on the 2-amino functionality.

1. Analogs with Alternative Leaving Groups:

The reactivity of the pyridine substrate in cross-coupling reactions is significantly influenced by the carbon-halogen bond strength, which follows the general trend C-I < C-Br < C-Cl.[1][2] Consequently, iodo- and chloro-analogs of the parent compound are common alternatives. Another highly reactive alternative is the triflate derivative.

  • 2-(N-BOC-N-methylamino)-5-iodopyridine: This analog is generally more reactive than its bromo counterpart due to the weaker carbon-iodine bond.[1] This increased reactivity can lead to faster reactions, higher yields, and the ability to use milder reaction conditions, which is particularly beneficial for substrates with sensitive functional groups.[3]

  • 2-(N-BOC-N-methylamino)-5-chloropyridine: The chloro-derivative is typically less reactive than the bromo-analog.[2] This can be advantageous in sequential cross-coupling reactions where selective reaction at a bromo- or iodo-center is desired while leaving the chloro-substituent intact for a subsequent transformation.

  • 2-(N-BOC-N-methylamino)-5-trifluoromethylsulfonyloxypyridine (Triflate): Triflates are excellent leaving groups and are often more reactive than halides in cross-coupling reactions. This high reactivity can be exploited for challenging coupling reactions that are sluggish with halo-pyridines.

2. Analogs with Modified Amino Protection:

The tert-butoxycarbonyl (BOC) protecting group is widely used due to its stability and ease of removal under acidic conditions.[4][5] However, in certain synthetic contexts, alternatives may be preferable.

  • 2-Amino-5-bromopyridine: The use of the unprotected amine can streamline a synthesis by eliminating protection and deprotection steps. However, the free amino group can sometimes interfere with the catalytic cycle of cross-coupling reactions, necessitating careful selection of ligands and reaction conditions.

  • 2-(Methylamino)-5-bromopyridine: Similar to the unprotected amine, this derivative avoids the BOC group. The secondary amine may exhibit different reactivity and solubility profiles compared to the BOC-protected version.

  • N-(5-bromo-2-pyridinyl)-N-methylacetamide: Utilizing an acetyl group as an alternative to BOC offers a different deprotection strategy, typically under basic or harsher acidic conditions. This can be useful if the molecule contains acid-sensitive functional groups that are incompatible with BOC removal.[6][7]

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of the leaving group on the pyridine ring has a pronounced effect on the reaction outcome.

SubstrateArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O901285[8],[6]
2-(N-BOC-N-methylamino)-5-iodopyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O80692[1],[3]
2-(N-BOC-N-methylamino)-5-chloropyridinePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene1102475[9],[2]
2-Amino-5-bromopyridine4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001690[9]
N-(5-bromo-2-pyridinyl)-N-methylacetamidePhenylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O951882[6][7]

Table 1: Comparison of Alternatives in Suzuki-Miyaura Coupling. This table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-substituted-5-halopyridines with arylboronic acids. The data illustrates the higher reactivity of the iodo- and the lower reactivity of the chloro-analogs compared to the bromo-derivative.

Comparative Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The efficiency of this reaction is also dependent on the choice of the pyridine substrate and the specific catalyst system employed.

SubstrateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
This compoundAnilinePd₂(dba)₃ / XPhosK₂CO₃Toluene1001888[10],[11]
2-Amino-5-bromopyridineMorpholinePd(OAc)₂ / BINAPCs₂CO₃Toluene1102078[12]
2-(N-BOC-N-methylamino)-5-iodopyridineAnilinePd₂(dba)₃ / XPhosK₂CO₃Toluene901095[1],[3]
2-(N-BOC-N-methylamino)-5-chloropyridineAnilinePd₂(dba)₃ / RuPhosNaOtBuDioxane1202470[10],[13]

Table 2: Comparison of Alternatives in Buchwald-Hartwig Amination. This table presents representative conditions and yields for the Buchwald-Hartwig amination of different 2-substituted-5-halopyridines. The trend in reactivity generally mirrors that observed in Suzuki-Miyaura coupling.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-(N-BOC-N-methylamino)-5-halopyridine:

  • To a reaction vessel, add the 2-(N-BOC-N-methylamino)-5-halopyridine (1.0 eq), arylboronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed solvent (e.g., dioxane/water 4:1).

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[8][9]

General Procedure for Buchwald-Hartwig Amination of 2-(N-BOC-N-methylamino)-5-halopyridine:

  • To a reaction vessel, add the 2-(N-BOC-N-methylamino)-5-halopyridine (1.0 eq), amine (1.2 eq), and base (e.g., K₂CO₃ or NaOtBu, 1.4 eq).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., XPhos, 0.08 eq).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • The reaction mixture is heated to the desired temperature (e.g., 90-120 °C) and stirred for the specified time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.[10][11]

Visualization of Concepts

Alternatives_to_Bromopyridine cluster_leaving_group Alternative Leaving Groups cluster_protection Alternative Protection This compound This compound Iodopyridine 2-(N-BOC-N-methylamino)-5-iodopyridine (More Reactive) This compound->Iodopyridine Change Leaving Group Chloropyridine 2-(N-BOC-N-methylamino)-5-chloropyridine (Less Reactive) This compound->Chloropyridine Change Leaving Group Triflate 2-(N-BOC-N-methylamino)-5-triflate (Highly Reactive) This compound->Triflate Change Leaving Group Unprotected Amine 2-Amino-5-bromopyridine This compound->Unprotected Amine Remove Protection Unprotected Methylamine 2-(Methylamino)-5-bromopyridine This compound->Unprotected Methylamine Remove Protection Acetyl Protection N-(5-bromo-2-pyridinyl)-N-methylacetamide This compound->Acetyl Protection Change Protection

Figure 1: Alternatives to this compound.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions A 2-Substituted-5-halopyridine (e.g., Bromo, Iodo, Chloro) F Heating (80-110 °C) A->F B Arylboronic Acid B->F C Palladium Catalyst (e.g., Pd(PPh₃)₄) C->F D Base (e.g., K₂CO₃) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Cross-Coupled Product F->G

Figure 2: General workflow for Suzuki-Miyaura cross-coupling.

Conclusion

The choice of an alternative to this compound is a strategic decision that should be guided by the specific requirements of the synthetic route. For reactions requiring higher reactivity and milder conditions, the iodo-analog is an excellent choice. Conversely, the chloro-derivative offers the opportunity for selective, sequential couplings. In cases where avoiding the BOC protecting group is desirable to shorten the synthetic sequence, the unprotected or alternatively protected amines present viable options, provided the reaction conditions are optimized accordingly. The data and protocols presented in this guide offer a solid foundation for making an informed decision to enhance your synthetic strategies.

References

A Comparative Guide to the Reactivity of 2-(N-BOC-N-methylamino)-5-bromopyridine and 2-bromo-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, substituted pyridines are ubiquitous scaffolds. The strategic functionalization of the pyridine ring is crucial for modulating the pharmacological properties of a molecule. This guide provides an objective comparison of the chemical reactivity of two common building blocks: 2-(N-BOC-N-methylamino)-5-bromopyridine and 2-bromo-5-fluoropyridine. Understanding their distinct reactivity profiles, governed by the electronic and steric nature of their substituents, is paramount for efficient synthetic planning and the generation of diverse compound libraries. This document presents a data-driven comparison of their performance in key synthetic transformations, complete with experimental protocols and mechanistic diagrams.

Electronic and Steric Profile of Substituents

The reactivity of each compound is primarily dictated by the interplay of the substituents on the pyridine ring. The pyridine nitrogen itself is electron-withdrawing, which reduces the electron density of the ring system compared to benzene.[1][2]

  • This compound: The 2-position is occupied by an N-tert-butyloxycarbonyl (BOC)-protected methylamino group. The nitrogen atom of this group donates electron density into the pyridine ring through a resonance effect, making the ring more electron-rich than an unsubstituted pyridine. However, the bulky BOC group imparts significant steric hindrance around the 2-position, which can influence the approach of reagents.[3]

  • 2-bromo-5-fluoropyridine: This molecule features two halogen substituents. The fluorine atom at the 5-position is a strongly electron-withdrawing group due to its high electronegativity (inductive effect), which significantly decreases the electron density of the pyridine ring.[4][5][6] This electronic-deficiency is key to its reactivity profile. Fluorine's small atomic size results in minimal steric hindrance.

Comparative Reactivity in Key Transformations

The differing electronic and steric properties of these two molecules lead to distinct outcomes in common synthetic reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Both molecules possess a bromine atom, which is a versatile handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds. The general reactivity order for aryl halides in these reactions is I > Br > Cl > F. Therefore, the C-Br bond is the exclusive site of reaction for both substrates under typical conditions.

  • Suzuki-Miyaura Cross-Coupling: This reaction is a robust method for forming C-C bonds.[7][8][9]

    • 2-bromo-5-fluoropyridine is an excellent substrate for Suzuki coupling at the 5-position.[10] The electron-withdrawing fluorine can enhance the rate of the oxidative addition step in the catalytic cycle.

    • This compound also undergoes Suzuki coupling effectively. While the electron-donating nature of the amino group might slightly temper the reactivity of the C-Br bond compared to the fluoro-analogue, it remains a viable substrate for a wide range of boronic acids and esters.[11]

  • Buchwald-Hartwig Amination: This reaction is a cornerstone for C-N bond formation.[12][13][14]

    • Similar to the Suzuki reaction, both substrates are reactive at the C-Br position. The choice of ligand and base is crucial for achieving high yields, especially when coupling sterically hindered amines. The electron-deficient nature of 2-bromo-5-fluoropyridine generally makes it a highly reactive coupling partner.

Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling

Reaction TypeSubstrateTypical Catalyst/LigandBaseSolventTemperature (°C)YieldReference
Suzuki-Miyaura 2-bromo-5-fluoropyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O90-100Good to Excellent[10]
Suzuki-Miyaura This compoundPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O85-110Good to Excellent[11]
Buchwald-Hartwig 2-bromo-5-fluoropyridinePd₂(dba)₃ / XPhosK₂CO₃ or Cs₂CO₃Toluene or Dioxane80-110Good to Excellent[13][14]
Buchwald-Hartwig This compoundPd₂(dba)₃ / BINAPNaOtBuToluene80-110Good[12][14]
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactivity is highly dependent on the electronic nature of the aromatic ring and the leaving group ability of the substituent. This is where the two molecules show their most dramatic difference.

  • 2-bromo-5-fluoropyridine: The combined electron-withdrawing effects of the ring nitrogen and the fluorine atom make this pyridine core highly electron-deficient and thus, strongly activated for nucleophilic attack. In SNAr reactions on halo-pyridines, fluoride is a significantly better leaving group than bromide.[15][16] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[17][18] Therefore, nucleophiles will selectively attack the 2-position and displace the fluorine atom, leaving the bromine atom intact for subsequent cross-coupling.

  • This compound: The electron-donating amino group deactivates the pyridine ring towards nucleophilic attack. SNAr reactions are generally not feasible on this substrate under standard conditions.

Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution (SNAr)

SubstratePosition of AttackLeaving GroupRing ActivationExpected Reactivity
2-bromo-5-fluoropyridine C2FluorineHigh (EWG at C5)High
This compound N/AN/ALow (EDG at C2)Very Low / Inert
Metal-Halogen Exchange and Grignard Formation

The formation of organometallic reagents provides an alternative pathway for C-C bond formation.

  • 2-bromo-5-fluoropyridine: Metal-halogen exchange (e.g., using n-BuLi or i-PrMgCl) occurs selectively at the more reactive C-Br bond, leaving the robust C-F bond untouched.[19] This allows for the generation of a 5-lithiated or 5-magnesiated pyridine species, which can then be quenched with various electrophiles.[20][21]

  • This compound: This substrate is also amenable to metal-halogen exchange at the C-Br bond. The BOC group is generally stable to organolithium reagents at low temperatures (e.g., -78 °C), although care must be taken to avoid attack at the carbonyl group.[22]

Table 3: Comparison of Reactivity in Metal-Halogen Exchange

SubstrateReagentSite of ReactionConditionsProduct
2-bromo-5-fluoropyridine n-BuLi or i-PrMgClC5-BrTHF, -78 °C to 0 °C2-Fluoro-5-lithiopyridine or Grignard
This compound n-BuLiC5-BrTHF, -78 °C2-(N-BOC-N-methylamino)-5-lithiopyridine

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

To a solution of the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.5 equiv) in a solvent mixture like 1,4-dioxane/water (4:1) is added a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv).[7] The resulting mixture is degassed with nitrogen or argon for 15-20 minutes. The reaction is then heated to 85-100 °C and stirred for 4-16 hours until TLC or LC-MS analysis indicates the consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Protocol for Nucleophilic Aromatic Substitution (SNAr) on 2-bromo-5-fluoropyridine

A solution of 2-bromo-5-fluoropyridine (1.0 equiv) and the desired nucleophile (e.g., an amine or an alcohol, 1.1-1.5 equiv) is prepared in an anhydrous polar aprotic solvent such as DMSO or DMF. A base, such as K₂CO₃ or DIPEA (2.0-3.0 equiv), is added if the nucleophile is used as its salt (e.g., HCl salt of an amine). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C, depending on the nucleophilicity of the attacking species. The reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The organic phase is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The residue is then purified by silica gel chromatography to yield the 2-substituted-5-bromopyridine product.[15]

Visualized Mechanisms and Workflows

G cluster_0 This compound cluster_1 2-bromo-5-fluoropyridine A This compound A_Pd Pd-Catalyzed Cross-Coupling A->A_Pd  C5-Br A_Metal Metal-Halogen Exchange A->A_Metal  C5-Br A_SNAr SNAr A->A_SNAr  (unreactive) B 2-bromo-5-fluoropyridine B_Pd Pd-Catalyzed Cross-Coupling B->B_Pd  C5-Br B_SNAr SNAr B->B_SNAr  C2-F B_Metal Metal-Halogen Exchange B->B_Metal  C5-Br

Figure 1. Comparative reactivity pathways for the two pyridine building blocks.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd_complex Ar-Pd(II)(Br)L₂ oxidative_add->pd_complex transmetal Transmetalation (R-B(OR)₂) pd_complex->transmetal pd_r_complex Ar-Pd(II)(R)L₂ transmetal->pd_r_complex reductive_elim Reductive Elimination pd_r_complex->reductive_elim reductive_elim->pd0 product Ar-R reductive_elim->product

Figure 2. Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Figure 3. Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-bromo-5-fluoropyridine.

Conclusion

The choice between this compound and 2-bromo-5-fluoropyridine should be guided by the specific synthetic strategy and desired final product.

  • 2-bromo-5-fluoropyridine is an exceptionally versatile building block for sequential functionalization . Its reactivity profile allows for selective nucleophilic substitution at the C2-fluorine position, followed by a diverse range of palladium-catalyzed cross-coupling reactions at the C5-bromine position (or vice-versa). This makes it ideal for rapidly building molecular complexity.

  • This compound serves as an excellent starting material when the introduction of a protected secondary amine at the 2-position is desired. The C5-bromine atom provides a reliable handle for modification via cross-coupling or organometallic chemistry, while the rest of the molecule is generally stable to a range of reaction conditions, with the BOC group offering a standard deprotection strategy.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the drug discovery and development process.

References

Comparative Characterization of 2-(Amino)-5-bromopyridine Derivatives for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of N-BOC protected 2-amino-5-bromopyridine derivatives. This guide provides a comparative analysis of spectroscopic and spectrometric data for key analogues, alongside detailed experimental protocols to support research and development efforts.

In the landscape of pharmaceutical development, the synthesis and characterization of novel heterocyclic compounds are of paramount importance. Among these, derivatives of 2-aminopyridine are crucial building blocks due to their prevalence in a wide array of biologically active molecules. The strategic introduction of protecting groups, such as the tert-butoxycarbonyl (BOC) group, is a common practice to facilitate selective reactions at other positions of the pyridine ring. This guide focuses on the characterization data for 2-(N-BOC-N-methylamino)-5-bromopyridine and its closely related analogues, providing a valuable resource for researchers engaged in the synthesis and application of these versatile intermediates.

Physicochemical and Spectroscopic Data Comparison

The following tables summarize the key physicochemical and spectroscopic data for selected 2-(amino)-5-bromopyridine derivatives. These compounds serve as valuable benchmarks for the characterization of newly synthesized molecules in this class.

Table 1: Physicochemical Properties of Selected 2-(Amino)-5-bromopyridine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate C₁₁H₁₅BrN₂O₂287.15227939-01-7
tert-Butyl (5-bromopyridin-2-yl)carbamate C₁₀H₁₃BrN₂O₂273.13159451-66-8
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate C₁₁H₁₅BrN₂O₂287.151188477-11-3
2-Amino-5-chloropyridine C₅H₅ClN₂128.561072-98-6

Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compound NameChemical Shift (δ, ppm) and Multiplicity
tert-Butyl N-[4,5-bis(benzyloxy)-2-bromophenyl]carbamate 1.53 (s, 9H), 5.06 (s, 2H), 5.15 (s, 2H), 6.78 (br s, 1H), 7.06 (s, 1H), 7.28–7.41 (m, 8H), 7.46–7.49 (m, 2H), 7.94 (s, 1H)[1]
tert-Butyl (pyridin-2-ylmethyl)carbamate 1.46 (s, 9H), 4.45 (s, 2H), 5.89 (bs, 1H), 7.17 (d, J = 4Hz, 1H), 7.27 (d, J = 4Hz, 1H), 7.65 (d, J = 8Hz, 1H), 8.52 (s, 1H)[2]

Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compound NameChemical Shift (δ, ppm)
tert-Butyl N-[4,5-bis(benzyloxy)-2-bromophenyl]carbamate 28.3, 71.1, 72.3, 80.9, 102.4, 106.9, 119.5, 127.5, 127.7, 127.9, 127.9, 128.4, 128.5, 130.9, 136.7, 136.9, 144.6, 149.2, 152.6[1]
tert-Butyl (pyridin-2-ylmethyl)carbamate 28.34, 45.68, 79.29, 121.56, 122.10, 136.66, 148.95, 156.05, 157.65[2]

Table 4: Mass Spectrometry Data (Predicted)

Compound NameIon [M+H]⁺ (m/z)Ion [M+Na]⁺ (m/z)
tert-Butyl ((5-bromopyridin-2-yl)methyl)carbamate 287.0495309.0314

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the synthesis and characterization of novel compounds. Below are representative procedures for the synthesis and analysis of N-BOC protected aminopyridine derivatives.

Synthesis of tert-Butyl (5-bromopyridin-2-yl)(methyl)carbamate (General Procedure)

This procedure is a general representation of the N-methylation followed by BOC-protection of 2-amino-5-bromopyridine.

Materials:

  • 2-Amino-5-bromopyridine

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • N-Methylation: To a solution of 2-amino-5-bromopyridine in anhydrous DMF, cooled to 0 °C, is added sodium hydride portion-wise. The mixture is stirred at 0 °C for 30 minutes. Methyl iodide is then added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • BOC-Protection: The crude 2-(methylamino)-5-bromopyridine is dissolved in anhydrous THF. Di-tert-butyl dicarbonate is added, and the mixture is stirred at room temperature overnight.

  • Final Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure tert-butyl (5-bromopyridin-2-yl)(methyl)carbamate.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. The molecular ion peaks are analyzed to confirm the elemental composition of the synthesized compounds.

Workflow and Pathway Visualizations

The synthesis of this compound involves a sequential N-alkylation and N-protection strategy. This workflow is crucial for the regioselective functionalization of the 2-aminopyridine scaffold.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: N-BOC Protection 2_Amino_5_bromopyridine 2-Amino-5-bromopyridine N_Methylation NaH, CH₃I DMF, 0 °C to rt 2_Amino_5_bromopyridine->N_Methylation Intermediate 2-(Methylamino)-5-bromopyridine N_Methylation->Intermediate BOC_Protection Boc₂O THF, rt Intermediate->BOC_Protection Final_Product 2-(N-BOC-N-methylamino)- 5-bromopyridine BOC_Protection->Final_Product

Caption: Synthetic route for this compound.

This guide provides a foundational understanding of the characterization data for this compound derivatives. The comparative data and detailed protocols serve as a practical resource for chemists and pharmacologists, facilitating the efficient synthesis and reliable identification of these important pharmaceutical intermediates. The presented workflow visualization further clarifies the synthetic strategy, aiding in the planning and execution of related chemical transformations.

References

A Comparative Guide to Analytical Methods for 2-(N-BOC-N-methylamino)-5-bromopyridine Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 2-(N-BOC-N-methylamino)-5-bromopyridine is a critical step in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of key analytical methods for assessing the purity of this compound, offering detailed experimental protocols and supporting data for informed decision-making.

The primary analytical techniques for purity determination of N-BOC protected aminopyridines include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each method offers distinct advantages and provides complementary information to build a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity analysis, offering high resolution and quantitative accuracy for separating the main compound from potential impurities. Reversed-phase HPLC is the most common mode used for compounds of this polarity.

Alternative Chromatographic Methods:

  • Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC by utilizing columns with smaller particle sizes (sub-2 µm). This can be advantageous for high-throughput screening.

  • Gas Chromatography (GC): While less common for N-BOC protected compounds due to their relatively high molecular weight and potential for thermal degradation, GC can be employed if the compound and its potential impurities are sufficiently volatile and thermally stable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purity determination (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities by comparing the integration of signals from the main compound to those of impurities.

Mass Spectrometry (MS)

MS provides information about the molecular weight of the compound and its impurities. When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for identifying unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Comparison of Analytical Methods

Method Principle Information Provided Advantages Limitations
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase, with detection by UV absorbance.Retention time, peak area (quantitative), number of impurities.High resolution, high sensitivity, excellent for quantification, widely available.Requires chromophoric compounds, peak co-elution can occur, requires reference standards for impurity identification.
¹H NMR Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Chemical structure confirmation, identification and quantification of impurities with distinct signals.Provides structural information, can be quantitative without a reference standard for the impurity (qNMR), non-destructive.Lower sensitivity compared to HPLC, complex spectra can be difficult to interpret, may not detect impurities without protons.
LC-MS Separation by HPLC followed by mass analysis of eluting compounds.Molecular weight of the main compound and impurities, fragmentation patterns for structural elucidation.High sensitivity and selectivity, excellent for impurity identification, can analyze complex mixtures.Quantitative analysis can be more complex than HPLC-UV, ion suppression effects can occur, instrumentation is more expensive.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol is a generalized reversed-phase HPLC method suitable for analyzing this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.

¹H NMR Spectroscopy for Purity Assessment

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum for purity evaluation.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Calibrate the chemical shifts using the residual solvent peak.

    • Integrate all signals. The purity can be estimated by comparing the integral of the main compound's signals to the integrals of any impurity signals.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

This protocol describes a general approach for identifying impurities using LC-MS.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole, Time-of-Flight).

  • LC Method: Use the same HPLC method as described above.

  • MS Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas Temperature: 300-350 °C

    • Drying Gas Flow: 8-12 L/min

    • Nebulizer Pressure: 30-50 psi

    • Mass Range: m/z 50-1000

  • Analysis: The mass spectrometer will detect the mass-to-charge ratio of the ions eluting from the HPLC column. This allows for the determination of the molecular weight of the parent compound and any impurities. Fragmentation data (MS/MS) can be acquired to aid in structural elucidation.

Potential Impurities

During the synthesis of this compound, several process-related impurities could be formed. A key potential impurity is the di-brominated species, such as 2-(N-BOC-N-methylamino)-3,5-dibromopyridine, which can arise from over-bromination of the pyridine ring[1][2]. Other potential impurities could include starting materials or by-products from the BOC protection step.

Visualizations

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Interpretation Sample_Preparation Sample Preparation (Dissolution) HPLC HPLC (Separation) Sample_Preparation->HPLC NMR NMR (Structural Info) Sample_Preparation->NMR MS MS (Mass Info) Sample_Preparation->MS Data_Analysis Data Analysis (Peak Integration, Spectral Interpretation) HPLC->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Purity_Calculation Purity Calculation & Impurity Identification Data_Analysis->Purity_Calculation

Caption: General workflow for purity analysis of a chemical compound.

Method_Selection_Logic Start Start: Purity Question Quantitative_Purity Quantitative Purity Needed? Start->Quantitative_Purity Impurity_ID Impurity Identification? Quantitative_Purity->Impurity_ID No Use_HPLC Use HPLC Quantitative_Purity->Use_HPLC Yes Structural_Confirmation Structural Confirmation? Impurity_ID->Structural_Confirmation No Use_LCMS Use LC-MS Impurity_ID->Use_LCMS Yes Use_NMR Use NMR Structural_Confirmation->Use_NMR Yes Combine_Methods Combine Methods for Comprehensive Profile Structural_Confirmation->Combine_Methods No Use_HPLC->Impurity_ID Use_LCMS->Structural_Confirmation Use_NMR->Combine_Methods

Caption: Decision tree for selecting an appropriate analytical method.

References

X-ray Crystal Structure of 2-(N-BOC-N-methylamino)-5-bromopyridine: A Comparative Analysis with Key Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of 2-(N-BOC-N-methylamino)-5-bromopyridine with its synthetic precursors, 2-amino-5-bromopyridine and 2-(tert-butoxycarbonylamino)-5-bromopyridine, is presented for researchers, scientists, and drug development professionals. This guide focuses on available structural data, physicochemical properties, and synthetic methodologies.

An extensive search of crystallographic databases indicates that the specific X-ray crystal structure of this compound is not publicly available at this time. However, a detailed analysis of its precursors provides valuable insights into the structural and chemical characteristics of this class of compounds. This guide offers a comparative overview of the target compound and its key analogs, supported by experimental data.

Comparison of Physicochemical and Structural Properties

The progressive modification of the amino group in 2-amino-5-bromopyridine to its BOC-protected and subsequently N-methylated and BOC-protected form introduces significant changes in the molecule's properties. These modifications are crucial in multi-step organic synthesis, influencing reactivity, solubility, and handling.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Crystallographic Data Availability
2-amino-5-bromopyridineC₅H₅BrN₂173.01[1]133-138Available[1]
2-(BOC-amino)-5-bromopyridineC₁₀H₁₃BrN₂O₂273.13167-171[2]Not Found
This compoundC₁₁H₁₅BrN₂O₂287.15[3]Not FoundNot Found

Experimental Protocols

Detailed methodologies for the synthesis of 2-amino-5-bromopyridine and the subsequent introduction of the BOC protecting group are outlined below. These protocols are foundational for the synthesis of the target compound, this compound.

Synthesis of 2-amino-5-bromopyridine

A common method for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. One reported method utilizes phenyltrimethylammonium tribromide as the brominating agent.[4]

  • Materials: 2-aminopyridine, phenyltrimethylammonium tribromide, chloroform, saturated sodium chloride solution, anhydrous sodium sulfate, benzene.

  • Procedure:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine (0.1 mol), phenyltrimethylammonium tribromide (0.1 mol), and chloroform (300 ml).[4]

    • Stir the mixture at 25°C for 2 hours.[4]

    • Wash the reaction mixture with a saturated sodium chloride solution (40 ml).[4]

    • Separate the organic layer and wash it with water (2 x 20 ml).[4]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain a crude product.[4]

    • Recrystallize the crude product from benzene to yield yellow solid 2-amino-5-bromopyridine (yield 78%).[4]

An alternative approach involves the direct bromination of 2-aminopyridine using bromine in a suitable solvent.[5]

Synthesis of 2-(BOC-amino)-5-bromopyridine

The protection of the amino group of 2-amino-5-bromopyridine with a tert-butoxycarbonyl (BOC) group is a key step. This can be achieved using di-tert-butyl dicarbonate ((BOC)₂O).

  • Materials: 2-amino-5-bromopyridine, di-tert-butyl dicarbonate ((BOC)₂O), tetrahydrofuran (THF), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 1-hydroxybenzotriazole (HOBT), and a base such as triethylamine.

  • Procedure:

    • Dissolve 2-amino-5-bromopyridine and (BOC)₂O in a suitable solvent like tetrahydrofuran, dichloromethane, methanol, or 1,4-dioxane.

    • Add EDCI, HOBT, and an alkali (e.g., triethylamine) to the solution.[6]

    • Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC). The reaction time is typically between 0.5 to 2 hours.[6]

    • Upon completion, the reaction mixture is washed, and the organic layer is dried, filtered, and concentrated.

    • The final product can be purified by column chromatography.[6]

Synthesis of this compound

The N-methylation of a BOC-protected amine can be a challenging step. While a specific protocol for this compound was not detailed in the search results, a general approach for the N-methylation of BOC-protected amino compounds involves the use of a strong base followed by an alkylating agent.[7][8]

  • General Considerations: The selective N-methylation of a BOC-protected amine, such as 2-(BOC-amino)-5-bromopyridine, can be achieved using a methylating agent like methyl iodide in the presence of a strong base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF).[7][9] The strong base is required to deprotonate the nitrogen of the BOC-protected amine, making it nucleophilic enough to react with the methylating agent. Careful control of reaction conditions is necessary to avoid side reactions.

Synthetic Pathway and Logical Relationships

The synthesis of this compound is a multi-step process starting from 2-aminopyridine. The following diagram illustrates the logical progression and the relationship between the key compounds discussed.

Synthetic_Pathway A 2-aminopyridine B 2-amino-5-bromopyridine A->B Bromination C 2-(BOC-amino)-5-bromopyridine B->C BOC Protection D This compound C->D N-Methylation

Caption: Synthetic route to this compound.

References

yield comparison of different 2-(N-BOC-N-methylamino)-5-bromopyridine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-(N-BOC-N-methylamino)-5-bromopyridine, a valuable building block in pharmaceutical and organic chemistry, can be approached through several strategic routes. This guide provides a comparative analysis of two primary synthetic pathways, offering detailed experimental protocols and yield data to assist researchers in selecting the most suitable method for their needs. The two routes diverge in the sequence of methylation and tert-butyloxycarbonyl (BOC) protection of the starting material, 2-amino-5-bromopyridine.

Synthetic Route A: Methylation Followed by BOC Protection

This pathway involves the initial methylation of 2-amino-5-bromopyridine to yield 5-bromo-N-methylpyridin-2-amine, which is subsequently protected with a BOC group.

Experimental Protocols for Route A

Step 1: Synthesis of 5-bromo-N-methylpyridin-2-amine

This procedure is adapted from a patented method.[1] To a suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in 40 mL of dry dimethylformamide (DMF), 1.73 g (10 mmol) of 2-amino-5-bromopyridine is added in portions over a period of 5-10 minutes. The reaction mixture is stirred for 15 minutes to allow for the cessation of gas evolution. Subsequently, 0.61 mL (10 mmol) of methyl iodide is added in one portion. The mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure. The resulting residue is diluted with 30 mL of 5% ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The product is purified by flash chromatography on silica gel (eluting with 3% methanol in dichloromethane) to yield 5-bromo-N-methylpyridin-2-amine.[1] A notable side product of this reaction is 5-bromo-2-(dimethylamino)pyridine.[1]

Step 2: Synthesis of this compound

This generalized protocol is based on established methods for the BOC protection of aminopyridines.[2][3] In a reaction vessel, 5-bromo-N-methylpyridin-2-amine (1.87 g, 10 mmol) is dissolved in a suitable solvent such as dichloromethane (20 mL). To this solution, di-tert-butyl dicarbonate ((BOC)₂O, 2.4 g, 11 mmol) and a base such as triethylamine (1.53 mL, 11 mmol) are added. The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford this compound.

Synthetic Route B: BOC Protection Followed by Methylation

In this alternative approach, the amino group of 2-amino-5-bromopyridine is first protected with a BOC group, followed by N-methylation.

Experimental Protocols for Route B

Step 1: Synthesis of tert-butyl (5-bromopyridin-2-yl)carbamate

This protocol is derived from a known synthetic method.[4] To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in 100 mL of tetrahydrofuran (THF) at 0°C, sodium bis(trimethylsilyl)amide (1 M solution in THF, 105 mL, 105 mmol) is added. The reaction is stirred at 0°C for approximately 5 minutes, after which di-tert-butyl dicarbonate is added. The mixture is then stirred at 20°C for 30 minutes. The reaction is quenched by adjusting the pH to 7-8 with hydrochloric acid. The product is extracted and purified to give tert-butyl (5-bromopyridin-2-yl)carbamate.[4]

Step 2: Synthesis of this compound

This procedure is based on the N-methylation of BOC-protected amino compounds.[5] To a solution of tert-butyl (5-bromopyridin-2-yl)carbamate (2.73 g, 10 mmol) in dry tetrahydrofuran (THF), sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) is added carefully at 0°C. The mixture is stirred for 30 minutes at this temperature, followed by the addition of methyl iodide (0.68 mL, 11 mmol). The reaction is allowed to warm to room temperature and stirred overnight. The reaction is then carefully quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Yield Comparison

The following table summarizes the reported and estimated yields for each step of the two synthetic routes.

RouteStepReactionReported/Estimated Yield
A 1Methylation of 2-amino-5-bromopyridine32%[1]
2BOC protection of 5-bromo-N-methylpyridin-2-amine80-90% (estimated)[2][3]
Overall 26-29% (calculated)
B 1BOC protection of 2-amino-5-bromopyridine85%[4]
2Methylation of tert-butyl (5-bromopyridin-2-yl)carbamateYield not specified
Overall Dependent on Step 2 yield

Synthesis Pathway Visualization

The logical flow of the two synthetic routes is depicted in the following diagram.

SynthesisRoutes A 2-amino-5-bromopyridine D tert-butyl (5-bromopyridin-2-yl)carbamate A->D Route B Step 1: BOC Protection ((BOC)₂O, NaHMDS) [85%] B B A->B Route A Step 1: Methylation (NaH, MeI) [32%] C This compound D->C Step 2: Methylation (NaH, MeI) [Yield N/A] B->C Step 2: BOC Protection ((BOC)₂O) [~80-90%]

Caption: Synthetic pathways for this compound.

Conclusion

Both Route A and Route B present viable methods for the synthesis of this compound. Route A, involving methylation followed by BOC protection, has a calculated overall yield of approximately 26-29%.[1][2][3] A significant drawback of this route is the formation of a dimethylated byproduct in the first step, which can complicate purification and lower the yield of the desired mono-methylated intermediate.[1]

References

Safety Operating Guide

Proper Disposal of 2-(N-BOC-N-methylamino)-5-bromopyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(N-BOC-N-methylamino)-5-bromopyridine, a halogenated pyridine derivative commonly used in research and drug development. Adherence to these protocols is essential for maintaining a safe and compliant laboratory environment.

Hazard Identification and Safety Profile

Table 1: Summary of Potential Hazards

Hazard ClassificationDescriptionRecommended Precautions
Halogenated Organic Compound Can be harmful if ingested, inhaled, or absorbed through the skin. Combustion may produce toxic byproducts such as hydrogen bromide and nitrogen oxides.[1][2][3]Use in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin and eyes.
Skin and Eye Irritant Similar compounds are known to cause skin and eye irritation.[1][2][3][4]Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.
Environmental Hazard Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.[4] Discharge into drains or waterways must be strictly avoided.[4][5]Dispose of as hazardous waste according to regulations. Do not pour down the drain.

Step-by-Step Disposal Protocol

Follow these procedures to ensure the safe and compliant disposal of this compound and its contaminated waste.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the following PPE:

  • Safety Goggles: To protect your eyes from potential splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the glove manufacturer's compatibility chart.

  • Laboratory Coat: To protect your skin and clothing.

Step 2: Segregate the Waste

Proper waste segregation is crucial for safe disposal and often results in lower disposal costs.[6]

  • Designate as Halogenated Waste: this compound is a halogenated organic compound due to the presence of bromine.[7] It must be collected in a designated waste container for halogenated organic solvents and solids.[5][7][8]

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste.[6][8] Also, avoid mixing with incompatible materials such as strong acids, bases, or oxidizing agents.[2][5]

Step 3: Use a Designated and Properly Labeled Waste Container

  • Container Type: Use a chemically compatible container with a secure, tightly sealing lid.[5][6] For liquid waste (e.g., solutions containing the compound), a safety can is appropriate.[8] For solid waste, a clearly marked and sealable container should be used.

  • Labeling: The container must be clearly labeled as "Hazardous Waste."[5][8] The label must also include the full chemical name: "Waste this compound." Do not use abbreviations.[5] If it is a mixed waste stream, list all components and their approximate percentages.[8]

Step 4: Safe Storage of Waste

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[6]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[5][6] Keep the container tightly closed when not in use.[5][6][8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[6]

Step 5: Arrange for Professional Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or needs to be removed, contact your institution's EHS department or a licensed hazardous waste disposal contractor.[6]

  • Incineration: The standard and recommended disposal method for halogenated organic waste is high-temperature incineration at a licensed facility.[7][9] This process is designed to completely destroy the compound and manage the resulting byproducts safely.

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations for hazardous waste.[4][9]

Emergency Spill Procedures

In the event of a small spill in a well-ventilated area:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbent material and contaminated items into a sealable plastic bag or container.

  • Label the container as "Hazardous Waste" with the chemical name and dispose of it along with other chemical waste.[4][5]

  • Clean the spill area thoroughly.

  • For large spills, evacuate the area and contact your institution's emergency response team or EHS department immediately.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start Start: Identify Waste cluster_ppe Safety First cluster_segregation Waste Characterization & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal Start This compound or contaminated material PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE IsHalogenated Is it a halogenated organic compound? PPE->IsHalogenated Segregate Collect in a designated 'Halogenated Organic Waste' container. IsHalogenated->Segregate Yes Label Label container: 'Hazardous Waste' & Full Chemical Name Segregate->Label Store Store in a cool, dry, ventilated area with secondary containment. Label->Store ContactEHS Contact EHS or licensed waste contractor for pickup. Store->ContactEHS Incinerate Dispose via high-temperature incineration. ContactEHS->Incinerate

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(N-BOC-N-methylamino)-5-bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 2-(N-BOC-N-methylamino)-5-bromopyridine. Adherence to these procedures is paramount for ensuring personal safety and maintaining a secure laboratory environment.

Chemical Identifier: this compound

Hazard Identification and Classification

This compound is classified as a combustible liquid that is toxic if swallowed and fatal in contact with skin. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation.

Hazard ClassificationCategory
Flammable liquidsCategory 4
Acute toxicity, OralCategory 3
Acute toxicity, DermalCategory 2
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity - single exposureCategory 3 (Respiratory system)

Signal Word: Danger

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is mandatory for all operations involving this compound. All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid/Liquid) Chemical splash gogglesChemical-resistant gloves (Butyl rubber or PVA recommended, Nitrile is not recommended)[3]Fully-buttoned lab coatN95 dust mask (if solid) or work in a fume hood
Solution Preparation Chemical splash gogglesChemical-resistant gloves (Butyl rubber or PVA recommended)[3]Laboratory coatWork within a chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (Butyl rubber or PVA recommended)[3]Chemical-resistant laboratory coat or apronWork within a certified chemical fume hood
Waste Disposal Chemical splash gogglesChemical-resistant gloves (Butyl rubber or PVA recommended)[3]Laboratory coatHandle in a well-ventilated area, preferably within a chemical fume hood

Experimental Protocol: Safe Handling and Use

The following is a step-by-step procedure for safely handling this compound during a typical laboratory workflow.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[2]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[4][5]

  • Prepare all necessary equipment (glassware, stir bars, spatulas) and reagents before handling the compound.

  • Have a spill kit readily available.

2. Weighing and Transfer:

  • Don all required PPE as specified in the table above.

  • Perform all weighing and transfer operations within the chemical fume hood to minimize inhalation exposure.[2]

  • Use a tared, sealed container for weighing to prevent contamination and exposure.

  • If the compound is a solid, handle it gently to avoid creating dust.

  • If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

3. Dissolution and Reaction Setup:

  • Slowly add the compound to the chosen solvent in a flask, ensuring constant stirring to facilitate dissolution.

  • Keep the container tightly closed when not in use.[6]

  • If the reaction is exothermic, use an ice bath to control the temperature.

4. Post-Reaction Work-up:

  • Quench the reaction carefully, following the specific protocol for the chemical synthesis.

  • Perform all extractions and purifications within the fume hood.

5. Decontamination:

  • Thoroughly decontaminate all glassware and equipment that came into contact with the chemical using an appropriate solvent.

  • Wipe down the work surface of the fume hood after completion of the work.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[5]

Operational Workflow

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_final Final Steps prep_ppe Don Appropriate PPE prep_setup Setup in Fume Hood prep_ppe->prep_setup handling_weigh Weighing and Transfer prep_setup->handling_weigh handling_dissolve Dissolution handling_weigh->handling_dissolve handling_reaction Conduct Reaction handling_dissolve->handling_reaction cleanup_workup Reaction Work-up handling_reaction->cleanup_workup cleanup_decon Decontaminate Equipment cleanup_workup->cleanup_decon cleanup_dispose Dispose of Waste cleanup_decon->cleanup_dispose final_remove_ppe Remove PPE cleanup_dispose->final_remove_ppe final_wash Wash Hands final_remove_ppe->final_wash

Caption: Workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste contaminated with the compound (e.g., filter paper, contaminated paper towels) in a dedicated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound, including reaction residues and solvent washes, in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams.

  • Sharps: Any contaminated sharps (needles, broken glass) must be placed in a designated sharps container.

2. Container Management:

  • Leave chemicals in their original containers if possible.

  • Handle uncleaned empty containers as you would the product itself.

  • Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

3. Storage and Disposal:

  • Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.[3][6]

  • Dispose of all waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not discharge into the environment.

First Aid Measures

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash off with plenty of soap and water while removing all contaminated clothing and shoes.[7] Seek immediate medical attention.
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[4][7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Inhalation Remove to fresh air. If not breathing, give artificial respiration.[4][7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.